AN11251
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H38BFO7 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate |
InChI |
InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
WQVDRQUAJNEZSV-PTUZOVCBSA-N |
Isomeric SMILES |
B1(C2=C(CO1)C=CC(=C2F)OCC(=O)O[C@@H]3C[C@@]([C@H]([C@@H]([C@@]45CC[C@H]([C@@]3([C@@H]4C(=O)CC5)C)C)C)O)(C)C=C)O |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2F)OCC(=O)OC3CC(C(C(C45CCC(C3(C4C(=O)CC5)C)C)C)O)(C)C=C)O |
Origin of Product |
United States |
Foundational & Exploratory
AN11251: A Technical Guide to its Anti-Wolbachia Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of AN11251, a promising preclinical candidate for the treatment of filarial diseases such as onchocerciasis and lymphatic filariasis. By targeting the endosymbiotic bacterium Wolbachia, this compound offers a novel approach to eliminating the adult filarial worms responsible for these debilitating neglected tropical diseases.
Core Mechanism of Action: Ribosomal Protein Synthesis Inhibition
This compound is a novel boron-pleuromutilin antibiotic derivative.[1] Its primary mechanism of action against Wolbachia is the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][3]
The binding of this compound to the ribosome interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation and halting protein elongation.[4] This mode of action is distinct from other classes of protein synthesis inhibitors, which may account for its efficacy against various bacteria. The ultimate consequence for Wolbachia is the cessation of essential protein production, leading to a rapid depletion of the bacteria from the filarial nematode host.
The filarial worms are dependent on this symbiotic relationship with Wolbachia for their own survival, development, and embryogenesis. The depletion of Wolbachia leads to the sterilization of female adult worms and, ultimately, their death, providing a macrofilaricidal effect that is lacking in current standard-of-care antifilarial drugs.
Figure 1: Mechanism of this compound action on Wolbachia and the subsequent effects on the filarial nematode host.
Quantitative In Vivo Efficacy Data
This compound has demonstrated superior efficacy in depleting Wolbachia in the Litomosoides sigmodontis rodent model compared to doxycycline, a current anti-Wolbachia treatment. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vivo Efficacy of this compound Monotherapy in L. sigmodontis-Infected Mice
| Dose (mg/kg) | Dosing Regimen | Treatment Duration (days) | Wolbachia Reduction (%) |
| 50 | Twice Daily (BID) | 14 | 99.86 |
| 100 | Twice Daily (BID) | 10 | 98.7 |
| 100 | Twice Daily (BID) | 14 | 99.94 |
| 200 | Twice Daily (BID) | 7 | 94.2 |
| 200 | Twice Daily (BID) | 10 | >99.9 |
| 200 | Twice Daily (BID) | 14 | 99.93 |
| 200 | Once Daily (QD) | 14 | 99.1 |
| 300 | Once Daily (QD) | 10 | 98.9 |
| 400 | Once Daily (QD) | 10 | 99.6 |
| 400 | Twice Daily (BID) | 7 | 94.0 |
Table 2: Comparative Efficacy of this compound, Doxycycline, and Rifampicin (10-Day Treatment)
| Compound | Dose (mg/kg) | Dosing Regimen | Wolbachia Reduction (%) | % of Worms with >99% Reduction |
| This compound | 200 | Twice Daily (BID) | >99.9 | 88% |
| Doxycycline | 40 | Twice Daily (BID) | Not specified | 17% |
| Rifampicin | 10 | Once Daily (QD) | Not specified | 57% |
| Rifampicin | 35 | Once Daily (QD) | >99.9 | Not specified |
Table 3: Efficacy of this compound in Combination Therapy (7-Day Treatment)
| Drug 1 | Dose (mg/kg) | Drug 2 | Dose (mg/kg) | Wolbachia Reduction (%) |
| This compound | 100 (BID) | Doxycycline | 40 (BID) | 97.3 |
| This compound | 200 (BID) | - | - | 94.2 |
| Doxycycline | 40 (BID) | - | - | 39.7 |
Note: BID = Bis in die (twice a day); QD = Quaque die (once a day). Wolbachia reduction was quantified by measuring the FtsZ/actin ratio via qPCR.
Experimental Protocols
The in vivo efficacy of this compound has been primarily evaluated using the Litomosoides sigmodontis rodent model. The general experimental workflow is outlined below.
Litomosoides sigmodontis Infection Model
-
Animal Model: BALB/c mice are typically used as the host for L. sigmodontis.
-
Infection: Mice are naturally infected through the bite of infected tropical rat mites (Ornithonyssus bacoti), which carry the L3 infective larvae of L. sigmodontis.
-
Infection Progression: The infection is allowed to establish for a period, typically 35 days, to allow for the development of adult male and female worms in the pleural cavity.
Drug Administration
-
Formulation: this compound is formulated for oral administration.
-
Dosing: The drug is administered to the infected mice at various concentrations and dosing schedules (e.g., once or twice daily) via oral gavage.
-
Treatment Duration: Treatment regimens typically range from 7 to 14 days.
-
Control Groups: A vehicle control group is included in all experiments. Positive control groups treated with doxycycline or rifampicin are also used for comparison.
Assessment of Wolbachia Depletion
-
Worm Recovery: At specified time points post-treatment, mice are euthanized, and adult female filarial worms are recovered from the pleural cavity.
-
DNA Extraction: DNA is extracted from individual female worms.
-
Quantitative PCR (qPCR): The number of Wolbachia is quantified using a real-time qPCR assay.
-
Target Gene: The assay targets the Wolbachia cell division gene, ftsZ.
-
Normalization: The Wolbachia ftsZ copy number is normalized to a filarial nematode housekeeping gene, such as actin, to account for variations in worm size and DNA extraction efficiency.
-
Quantification: The reduction in the ftsZ/actin ratio in treated worms is compared to that in worms from the vehicle-treated control group to determine the percentage of Wolbachia depletion.
-
Figure 2: General experimental workflow for assessing the in vivo efficacy of this compound against Wolbachia.
Conclusion
This compound is a potent anti-Wolbachia agent that acts by inhibiting ribosomal protein synthesis. Preclinical data from the L. sigmodontis rodent model demonstrate its ability to rapidly and effectively deplete Wolbachia from adult filarial worms at a level superior to doxycycline and comparable to high-dose rifampicin. These findings support the continued development of this compound as a macrofilaricidal drug candidate for the treatment of human onchocerciasis and lymphatic filariasis, with the potential for significantly shorter treatment regimens than current anti-Wolbachia therapies.
References
- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Chapter 9 – Pleuromutilins – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
AN11251: A Technical Guide to a Novel Boron-Pleuromutilin Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN11251 is a novel, semi-synthetic antibiotic belonging to the pleuromutilin class, distinguished by the incorporation of a boron-containing heterocycle, a benzoxaborole, at the C(14) position of the pleuromutilin core.[1][2] This structural modification enhances its pharmacological properties, leading to potent activity against a range of bacterial pathogens, most notably the endosymbiotic bacterium Wolbachia.[1][2] This unique profile makes this compound a promising preclinical candidate for the treatment of filarial diseases such as Onchocerciasis (River Blindness) and lymphatic filariasis, as well as infections caused by Gram-positive bacteria and mycobacteria.[1]
Chemical Structure
This compound is a C(14)-functionalized pleuromutilin derivative. The core tricyclic diterpenoid structure of pleuromutilin is modified with a benzoxaborole-containing side chain attached via an ester linkage at the C(14) hydroxyl group.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mechanism of Action
Like other pleuromutilins, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein elongation.
A key feature of this compound is its potent activity against Wolbachia, an endosymbiotic bacterium essential for the survival and reproduction of filarial nematodes. The mechanism of action against Wolbachia involves the specific inhibition of leucyl-tRNA synthetase (LeuRS). The benzoxaborole moiety of this compound forms a stable adduct with the adenosine of the tRNALeu in the editing site of the enzyme, leading to the inhibition of protein synthesis and subsequent depletion of the bacteria.
Caption: Signaling pathway for this compound's mechanism of action against Wolbachia.
Quantitative Data
In Vivo Efficacy Against Wolbachia
The in vivo efficacy of this compound has been demonstrated in a Litomosoides sigmodontis-infected mouse model. Oral administration of this compound resulted in a significant reduction in Wolbachia load.
| Treatment Group (Oral) | Duration | Dosing Frequency | Wolbachia Reduction (%) | Reference |
| 200 mg/kg this compound | 10 days | Twice daily (BID) | >99.9 | |
| 100 mg/kg this compound | 10 days | Twice daily (BID) | 98.7 | |
| 300 mg/kg this compound | 10 days | Once daily (QD) | 98.9 | |
| 400 mg/kg this compound | 10 days | Once daily (QD) | 99.6 | |
| 50 mg/kg this compound | 14 days | Twice daily (BID) | >99 | |
| 40 mg/kg Doxycycline | 10 days | Twice daily (BID) | 96.5 |
In Vitro Antibacterial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria and some fastidious Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.039 |
| Staphylococcus aureus (MRSA) | ≤0.039 |
| Streptococcus pneumoniae | 0.5 |
| Enterococcus faecium | 0.125 |
| Haemophilus influenzae | 0.5 |
| Mycobacterium tuberculosis H37Rv | 0.925 |
Pharmacokinetic Parameters
Pharmacokinetic studies in rats have demonstrated favorable properties for this compound.
| Parameter | Value (in rats) |
| Bioavailability (Oral) | 19.2% |
| Tmax (Oral, 10 mg/kg) | 0.25 h |
| Volume of Distribution (Vdss) | 1.44 L/kg |
| Systemic Clearance (Cl) | 332.6 mL/min/kg (liver microsomes) |
| Plasma Protein Binding (Mouse) | 96.6% |
| Plasma Protein Binding (Human) | 97.6% |
Cytotoxicity
| Cell Line | CC50 (µg/mL) |
| Vero (African green monkey kidney) | 27 |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the general approach involves the functionalization of the C(14) hydroxyl group of the pleuromutilin core with a benzoxaborole-containing side chain. This is typically achieved through an esterification reaction. The synthesis of pleuromutilin derivatives often starts from the commercially available pleuromutilin and involves the protection of reactive groups, followed by the coupling of the desired side chain and subsequent deprotection.
Caption: General workflow for the synthesis of C(14)-functionalized pleuromutilins.
In Vivo Efficacy in a Mouse Model of Filariasis
Objective: To determine the in vivo efficacy of this compound in reducing Wolbachia load in a rodent model of filariasis.
Model: Litomosoides sigmodontis-infected BALB/c mice.
Methodology:
-
Infection: BALB/c mice are infected with L3 larvae of L. sigmodontis.
-
Treatment: At 35 days post-infection, when adult worms have developed, mice are treated orally with this compound, vehicle control, or a comparator drug (e.g., doxycycline). This compound is formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose / 0.1% Tween 80).
-
Dosage and Duration: Various dosing regimens are tested, for example, 50-400 mg/kg administered once or twice daily for 7 to 14 days.
-
Sample Collection: At the end of the treatment period, adult female worms are recovered from the thoracic cavity.
-
Quantification of Wolbachia Load: DNA is extracted from the adult worms. The ratio of Wolbachia ftsZ gene copies to filarial actin gene copies is determined by quantitative PCR (qPCR) to quantify the bacterial load.
-
Data Analysis: The percentage reduction in the Wolbachia/filarial gene ratio is calculated relative to the vehicle-treated control group.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria) to a concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in liver microsomes or hepatocytes.
Methodology:
-
Test System: Pooled human or rat liver microsomes or cryopreserved hepatocytes are used.
-
Incubation: this compound (typically at a concentration of 1 µM) is incubated with the liver microsomes (e.g., 0.5 mg/mL) or hepatocytes in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH for microsomal assays.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Analysis: The concentration of the remaining this compound at each time point is quantified using LC-MS/MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of this compound.
Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound against a mammalian cell line.
Methodology:
-
Cell Culture: Vero cells (African green monkey kidney epithelial cells) are seeded in a 96-well plate and allowed to adhere and grow to form a confluent monolayer.
-
Treatment: The cells are then exposed to various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (CC50) is calculated.
References
AN11251: A Technical Whitepaper on a Novel Pleuromutilin Antibiotic Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN11251 is a promising semi-synthetic pleuromutilin antibiotic engineered with a C(14)-functionalized benzoxaborole moiety. This modification enhances its pharmacological profile, demonstrating potent activity against a spectrum of challenging pathogens. This document provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent for difficult-to-treat bacterial infections, including those caused by drug-resistant Gram-positive bacteria, mycobacteria, and as a targeted therapy for filarial diseases through its action against Wolbachia endosymbionts.
Introduction
The rise of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Pleuromutilins, a class of antibiotics that inhibit bacterial protein synthesis, represent a promising scaffold for derivatization.[1] this compound is a novel pleuromutilin derivative distinguished by a boron-containing heterocyclic substructure at the C(14) position.[1] This structural modification has been shown to improve the compound's physicochemical and pharmacokinetic properties.[1] this compound is a preclinical candidate for the treatment of onchocerciasis (river blindness) and lymphatic filariasis, diseases caused by parasitic nematodes harboring obligate endosymbiotic Wolbachia bacteria.[1][2] By targeting Wolbachia, this compound offers a therapeutic strategy to sterilize and kill the adult worms responsible for these debilitating diseases. Furthermore, this compound exhibits potent antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and slow-growing mycobacteria, highlighting its potential for broader clinical applications.
Mechanism of Action
Like other members of the pleuromutilin class, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. The primary target is the 50S large ribosomal subunit, where the molecule binds to the peptidyl transferase center (PTC). This binding interaction sterically hinders the proper positioning of the CCA-ends of transfer RNAs (tRNAs) in the A- and P-sites, thereby preventing the formation of peptide bonds and halting protein elongation. The unique binding site and mechanism of action of pleuromutilins mean there is no cross-resistance with other major classes of antibiotics. The benzoxaborole moiety of this compound is believed to contribute to its potent activity and favorable pharmacokinetic profile.
Figure 1: this compound Mechanism of Action.
In Vitro Antimicrobial Activity
This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. Minimum Inhibitory Concentration (MIC) values have been determined for various Gram-positive, Gram-negative, and mycobacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Gram-positive | <0.039 |
| Staphylococcus aureus (Methicillin-Resistant) | Gram-positive | 0.039 - 0.25 |
| Streptococcus pneumoniae | Gram-positive | 0.5 |
| Enterococcus faecium | Gram-positive | 0.125 |
| Haemophilus influenzae | Gram-negative | 0.5 |
| Mycobacterium bovis BCG | Mycobacteria | 0.1 - 1.0 |
| Mycobacterium tuberculosis H37Rv | Mycobacteria | 0.925 |
| Mycobacterium smegmatis | Mycobacteria | >20 |
| Mycobacterium abscessus | Mycobacteria | >20 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a mouse model of filariasis, specifically targeting the endosymbiotic Wolbachia of Litomosoides sigmodontis.
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Duration (days) | Wolbachia Reduction (%) |
| This compound | 50 | Twice Daily (BID) | 14 | >99 |
| This compound | 100 | Twice Daily (BID) | 10 | 98.7 |
| This compound | 200 | Twice Daily (BID) | 10 | >99.9 |
| This compound | 200 | Once Daily (QD) | 14 | >99 |
| Doxycycline | 40 | Twice Daily (BID) | 10 | 96.5 |
| Rifampicin | 35 | Once Daily (QD) | 10 | >99.9 |
Table 2: In vivo efficacy of this compound against Wolbachia in a Litomosoides sigmodontis-infected mouse model.
Pharmacokinetics and ADME
Pharmacokinetic studies of this compound have been conducted in rats, revealing moderate to good properties.
| Parameter | Route | Value |
| Dose | IV | 3 mg/kg |
| PO | 10 mg/kg | |
| T½ (half-life) | IV | 1.75 h |
| Vdss (Volume of distribution at steady state) | IV | 1.44 L/kg |
| Oral Bioavailability | PO | 19.2% |
| Tmax (Time to maximum concentration) | PO | 0.25 h |
| Apparent Permeability (Papp) | in vitro | 14.1 x 10⁻⁶ cm/s |
| Plasma Protein Binding (Mouse) | in vitro | 96.6% |
| Plasma Protein Binding (Human) | in vitro | 97.6% |
Table 3: Pharmacokinetic parameters of this compound in rats and in vitro ADME properties.
Experimental Protocols
Synthesis of this compound (General Approach)
A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach for the synthesis of C(14)-functionalized pleuromutilin derivatives involves the following key steps:
-
Starting Material: Pleuromutilin or a suitable derivative.
-
Activation of the C-22 Hydroxyl Group: The primary hydroxyl group at the C-22 position of the glycolic acid side chain is typically activated, for example, by tosylation, to create a good leaving group.
-
Nucleophilic Substitution: The activated C-22 position undergoes nucleophilic substitution with a thiol-containing benzoxaborole precursor. This reaction is generally carried out in the presence of a base.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques such as column chromatography.
Figure 2: General Synthetic Workflow for this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using the broth microdilution method following CLSI guidelines.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in 96-well microtiter plates.
-
Bacterial Inoculum Preparation: Bacterial strains are cultured to the logarithmic phase of growth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 3: MIC Determination Workflow.
In Vivo Efficacy in Litomosoides sigmodontis Mouse Model
-
Animal Model: Female BALB/c mice are used for the study.
-
Infection: Mice are naturally infected with L. sigmodontis through exposure to infected mites.
-
Treatment: Treatment is initiated 35 days post-infection. This compound is formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose, 0.1% Tween 80) and administered orally via gavage at the desired doses and frequencies (e.g., once or twice daily). Control groups receive either the vehicle alone or a standard-of-care antibiotic like doxycycline.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and adult female worms are recovered from the thoracic cavity.
-
Wolbachia Quantification: The depletion of Wolbachia is quantified by quantitative polymerase chain reaction (qPCR) targeting a Wolbachia-specific gene (e.g., ftsZ) and normalizing it to a nematode-specific gene (e.g., actin).
Ribosome Binding Assay (General Protocol)
A competitive binding assay using a fluorescently labeled pleuromutilin derivative or surface plasmon resonance (SPR) can be employed to characterize the binding of this compound to the bacterial 50S ribosomal subunit.
-
Isolation of 50S Ribosomal Subunits: 50S ribosomal subunits are isolated from a suitable bacterial strain (e.g., E. coli or S. aureus) through sucrose gradient centrifugation.
-
SPR Analysis:
-
The 50S ribosomal subunits are immobilized on a sensor chip.
-
Different concentrations of this compound are flowed over the chip surface.
-
The association and dissociation rates are measured in real-time to determine the binding affinity (KD).
-
-
Competitive Fluorescence Polarization Assay:
-
A fluorescently labeled pleuromutilin probe is incubated with the 50S ribosomal subunits.
-
Increasing concentrations of unlabeled this compound are added to compete with the fluorescent probe for binding to the ribosome.
-
The displacement of the fluorescent probe is measured as a decrease in fluorescence polarization, from which the binding affinity of this compound can be calculated.
-
Conclusion
This compound is a novel pleuromutilin derivative with a compelling profile as a preclinical antibiotic candidate. Its potent in vitro activity against clinically relevant Gram-positive bacteria, including resistant strains, and mycobacteria, combined with its unique anti-Wolbachia efficacy, positions it as a versatile therapeutic agent. The favorable pharmacokinetic properties observed in preclinical studies further support its potential for clinical development. The detailed experimental protocols and comprehensive data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Continued investigation is warranted to fully elucidate its clinical utility in treating a range of infectious diseases.
References
The Emergence of Boron-Pleuromutilins: A New Frontier in Antibacterial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action. Pleuromutilins, a class of antibiotics that inhibit bacterial protein synthesis, have re-emerged as a promising scaffold for derivatization. The recent incorporation of boron into the pleuromutilin structure has given rise to a new subclass, boron-pleuromutilins, demonstrating potent antibacterial activity, particularly against drug-resistant strains. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these innovative compounds.
Discovery and Rationale
Pleuromutilin, a natural product isolated from the fungus Pleurotus mutilus, inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] This unique mode of action, distinct from many other ribosome-targeting antibiotics, results in a low propensity for cross-resistance.[3] The C14 side chain of the pleuromutilin core has been the primary focus for chemical modification to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.[4][5]
The introduction of a boron-containing heterocycle at the C14 position represents a significant advancement in pleuromutilin drug discovery. Boron's unique chemical properties, including its ability to form reversible covalent bonds, were hypothesized to enhance the interaction with the ribosomal target. AN11251 is a key example of a C(14)-functionalized pleuromutilin with a boron-containing heterocycle that has shown potent activity against Gram-positive pathogens and anti-Wolbachia activity.
Synthesis of Boron-Pleuromutilins
The synthesis of boron-pleuromutilins generally involves the modification of the pleuromutilin core at the C14 position. A common strategy involves the introduction of a thioether linkage to which various boron-containing heterocyclic moieties can be attached.
General Synthetic Scheme:
A representative synthetic approach to C14-thioether pleuromutilin derivatives is outlined below. This multi-step synthesis starts from the natural product pleuromutilin.
Caption: General synthetic route to boron-pleuromutilins.
Experimental Protocols
Synthesis of a C14-Thioether Pleuromutilin Derivative (General Protocol)
This protocol outlines the synthesis of a C14-thioether pleuromutilin derivative, a key intermediate for the synthesis of boron-pleuromutilins.
Step 1: Tosylation of Pleuromutilin
-
Dissolve pleuromutilin in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 22-O-tosyl-pleuromutilin.
Step 2: Thioetherification
-
Dissolve 22-O-tosyl-pleuromutilin in a suitable solvent such as acetone or acetonitrile.
-
Add the desired thiol derivative and a base (e.g., K2CO3 or Et3N).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Filter off the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C14-thioether pleuromutilin derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Prepare a stock solution of the boron-pleuromutilin compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Ribosome Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of boron-pleuromutilins to the bacterial ribosome.
-
Label a pleuromutilin derivative with a fluorescent probe (e.g., fluorescein) to create a fluorescent tracer.
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).
-
In a microplate, incubate a fixed concentration of the fluorescent tracer with increasing concentrations of the unlabeled boron-pleuromutilin compound in the presence of the 70S ribosomes.
-
Excite the reaction mixture with polarized light and measure the emitted fluorescence polarization.
-
The displacement of the fluorescent tracer by the boron-pleuromutilin compound will result in a decrease in fluorescence polarization.
-
Calculate the binding affinity (Ki) by fitting the data to a competitive binding equation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the boron-pleuromutilin compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Quantitative Data
The antibacterial activity of various boron-pleuromutilin derivatives has been evaluated against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Boron-Pleuromutilin this compound and Comparators
| Compound | S. aureus ATCC 29213 | MRSA ATCC 43300 | S. pneumoniae ATCC 49619 | H. influenzae ATCC 49247 |
| This compound | ≤0.039 | 0.063 | 0.5 | ≤0.039 |
| Lefamulin | 0.06 | 0.12 | 0.06 | 0.25 |
| Vancomycin | 1 | 1 | 0.25 | >64 |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Mouse | Rat | Dog | Monkey |
| t1/2 (h) | 2.3 | 3.1 | 4.5 | 5.2 |
| CL (mL/min/kg) | 25.4 | 15.8 | 8.9 | 10.1 |
| Vdss (L/kg) | 4.2 | 3.9 | 3.5 | 4.1 |
| F (%) | 61 | 55 | 72 | 48 |
t1/2: half-life; CL: clearance; Vdss: volume of distribution at steady state; F: oral bioavailability.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Boron-pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 23S rRNA of the bacterial 50S ribosomal subunit. This binding event sterically hinders the correct positioning of the acceptor (A) and donor (P) site tRNAs, thereby inhibiting peptide bond formation and halting protein synthesis. The boron moiety is believed to enhance this interaction.
Caption: Mechanism of action of boron-pleuromutilins.
Experimental Workflow for Boron-Pleuromutilin Discovery
The discovery and development of novel boron-pleuromutilins follow a structured workflow, from initial hit identification to preclinical evaluation.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
AN11251: A Technical Guide to its Anti-filarial Activity Through Wolbachia Targeting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action for AN11251, a promising drug candidate for the treatment of filariasis. This compound is a boron-pleuromutilin antibiotic that exhibits potent and selective activity against Wolbachia, an endosymbiotic bacterium essential for the survival and fertility of many filarial nematodes, including those responsible for onchocerciasis (River Blindness) and lymphatic filariasis.
Core Mechanism of Action: Targeting Wolbachia Leucyl-tRNA Synthetase
This compound's primary anti-filarial activity stems from its ability to inhibit protein synthesis in the endosymbiotic bacterium Wolbachia. As a boron-pleuromutilin, this compound is believed to target the Wolbachia leucyl-tRNA synthetase (LeuRS), a crucial enzyme for protein translation.[1][2] The proposed mechanism involves the formation of an adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme, effectively halting protein synthesis and leading to the depletion of the Wolbachia population from the nematode.[1] This depletion ultimately results in the sterilization and death of the adult filarial worm, a macrofilaricidal effect that is a key objective in filariasis treatment.[3][4]
Quantitative Data Summary
In Vitro Activity
This compound has demonstrated potent activity against Wolbachia in infected insect cell lines.
| Cell Line | Target | Parameter | Value | Reference |
| LDW1 (Wolbachia-infected) | Wolbachia | EC50 | 1.7 mg (predicted human dose BID) | |
| C6/36 (Wolbachia-infected) | Wolbachia | EC50 | 17 mg (predicted human dose BID) | |
| Vero6 (cytotoxicity) | Mammalian Cells | CC50 | 27 µg/mL |
In Vivo Efficacy: Wolbachia Depletion in L. sigmodontis Infected Mice
Studies in a Litomosoides sigmodontis mouse model have shown superior efficacy of this compound in depleting Wolbachia compared to doxycycline.
| Compound | Dose (mg/kg) | Dosing Regimen | Treatment Duration (days) | Mean Wolbachia Reduction (%) | Reference |
| This compound | 200 | BID | 7 | 94.2 | |
| This compound | 400 | BID | 7 | 94.0 | |
| This compound | 100 | BID | 10 | 98.7 | |
| This compound | 200 | BID | 10 | >99.9 | |
| This compound | 300 | QD | 10 | 98.9 | |
| This compound | 400 | QD | 10 | 99.6 | |
| This compound | 50 | BID | 14 | >99 | |
| Doxycycline | 40 | BID | 14 | - | |
| Rifampicin | 35 | BID | 10 | Similar to this compound 200mg/kg BID |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rodents have indicated that this compound possesses favorable properties for oral administration.
| Species | Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUClast (ng*h/mL) | Bioavailability (%) | Reference |
| Rat | IV | 3 | 1.75 | - | 138 | - | |
| Rat | PO | 10 | - | 30.6 | 26.5 | 6.4 | |
| Mouse | PO | - | - | - | - | - |
Note: Specific mouse pharmacokinetic parameters were not detailed in the provided search results, though excellent properties were mentioned.
Experimental Protocols
In Vivo Efficacy Study in L. sigmodontis Mouse Model
The following protocol is a summary of the methodology described by Ehrens et al., 2020.
-
Animal Model: Female BALB/c mice are used as the host for Litomosoides sigmodontis.
-
Infection: Mice are infected with 30 L. sigmodontis third-stage larvae (L3) via subcutaneous injection.
-
Treatment Initiation: Treatment is initiated 35 days post-infection, allowing the worms to mature to the adult stage.
-
Drug Administration: this compound is administered orally, typically twice daily (BID) or once daily (QD), for durations ranging from 7 to 14 days. The drug is formulated in a suitable vehicle.
-
Worm Recovery: Adult female filarial worms are recovered from the thoracic cavity.
-
Wolbachia Quantification: The level of Wolbachia endosymbionts is quantified using quantitative polymerase chain reaction (qPCR). This is achieved by measuring the ratio of the Wolbachia single-copy gene ftsZ to a filarial housekeeping gene, such as actin. A reduction in this ratio in treated worms compared to control worms indicates Wolbachia depletion.
In Vitro Wolbachia Depletion Assay
The following is a generalized protocol based on methodologies for testing anti-Wolbachia compounds in vitro.
-
Cell Culture: A Wolbachia-infected insect cell line (e.g., Aedes albopictus C6/36 or LDW1) is cultured under appropriate conditions.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for a defined period.
-
DNA Extraction: Total DNA is extracted from the treated cells.
-
qPCR Analysis: The relative quantification of Wolbachia is determined by qPCR, targeting a Wolbachia-specific gene (e.g., ftsZ or 16S rRNA) and a host cell gene for normalization.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the Wolbachia population by 50%, is calculated.
Logical Relationships and Drug Development Pathway
The development of this compound as an anti-filarial agent follows a logical progression from identifying the target to preclinical validation.
Conclusion
This compound is a promising preclinical candidate for the treatment of filarial diseases. Its potent anti-Wolbachia activity, demonstrated in both in vitro and in vivo models, suggests that it could provide a macrofilaricidal effect with a shorter treatment duration than current anti-Wolbachia therapies like doxycycline. The favorable pharmacokinetic profile further supports its potential for oral administration. Further investigation, including toxicology studies and evaluation in larger animal models, will be crucial in advancing this compound towards clinical development for human lymphatic filariasis and onchocerciasis.
References
- 1. Targeting a microbiota Wolbachian aminoacyl-tRNA synthetase to block its pathogenic host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting a microbiota Wolbachian aminoacyl-tRNA synthetase to block its pathogenic host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
AN11251: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN11251 is a novel semi-synthetic antibiotic belonging to the pleuromutilin class, distinguished by the incorporation of a boron-containing benzoxaborole moiety.[1][2] This structural modification enhances its pharmacological properties, positioning this compound as a promising candidate for combating a range of bacterial infections.[1][3] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, details the experimental protocols used for its evaluation, and elucidates its mechanism of action.
Antibacterial Spectrum of this compound
This compound has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains, and select mycobacteria.[1] Notably, it exhibits limited to no activity against many Gram-negative bacteria.
In Vitro Susceptibility Data
The minimum inhibitory concentrations (MICs) of this compound against various bacterial pathogens are summarized in the tables below. The data is derived from a comprehensive study published in the journal Molecules.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Drugs against Gram-Positive Bacteria
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ≤0.039 | 1 | 2 |
| Staphylococcus aureus ATCC 700698 (MRSA) | ≤0.039 | 1 | 2 |
| Staphylococcus aureus SAU-0167 | 0.063 | 1 | 2 |
| Staphylococcus aureus SAU-9922 | 0.063 | 1 | 2 |
| Staphylococcus epidermidis SEP-1024 | 0.063 | 2 | 1 |
| Enterococcus faecalis EFS-0134 | 0.25 | 2 | 2 |
| Enterococcus faecium EFM-0221 | 0.125 | >32 | 2 |
| Streptococcus pneumoniae SPN-0101 | 0.125 | 0.5 | 1 |
| Streptococcus pyogenes SPY-0253 | 0.063 | 0.5 | 1 |
| Haemophilus influenzae ATCC 49247 | 0.5 | -- | -- |
--: Not Measured
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Drugs against Mycobacterial Strains
| Mycobacterial Strain | This compound (µg/mL) | Isoniazid (µg/mL) | Amikacin (µg/mL) |
| Mycobacterium tuberculosis H37Rv ATCC27294 | 0.952 | 0.031 | -- |
| Mycobacterium bovis BCG (Pasteur 1173P2) | 2.5 | ≤0.031 | -- |
| Mycobacterium smegmatis mc2155 | >20 | 13.26 | -- |
| Mycobacterium abscessus GDI | >20 | >20 | 6.38 |
| Mycobacterium abscessus C16 | >20 | >20 | 12.71 |
| Mycobacterium abscessus C28 | >20 | >20 | 14.46 |
| Mycobacterium abscessus C58 | >20 | >20 | 12.82 |
--: Not Measured
Experimental Protocols
The following sections detail the methodologies employed for determining the in vitro antibacterial activity of this compound.
Broth Microdilution MIC Assay for Aerobic Bacteria
The minimum inhibitory concentrations (MICs) for aerobic Gram-positive and Gram-negative bacteria were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
Bacterial strains were grown on appropriate agar plates.
-
Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The bacterial suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Assay Plate Preparation:
-
This compound and comparator antibiotics were serially diluted in CAMHB in 96-well microtiter plates.
-
The final concentrations of the antimicrobial agents ranged from 0.002 to 64 µg/mL.
3. Incubation:
-
The inoculated microtiter plates were incubated at 35°C for 16-20 hours in ambient air.
4. MIC Determination:
-
The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Microplate Alamar Blue Assay (MABA) for Mycobacteria
The antimycobacterial activity of this compound was determined using the colorimetric Microplate Alamar Blue Assay (MABA).
1. Inoculum Preparation:
-
Mycobacterium species were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The bacterial culture was adjusted to a turbidity equivalent to a 1.0 McFarland standard.
-
The suspension was then diluted to achieve a final inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.
2. Assay Plate Preparation:
-
This compound and comparator drugs were serially diluted in 7H9 broth in a 96-well plate.
-
The mycobacterial inoculum was added to each well.
3. Incubation:
-
The plates were incubated at 37°C for 5-7 days.
4. MIC Determination:
-
Following incubation, Alamar Blue reagent was added to each well.
-
The plates were re-incubated for 24 hours.
-
A color change from blue (no growth) to pink (growth) was observed.
-
The MIC was defined as the lowest drug concentration that prevented the color change from blue to pink.
Mechanism of Action
This compound, as a member of the pleuromutilin class of antibiotics, primarily exerts its antibacterial effect by inhibiting bacterial protein synthesis. This inhibition occurs through a specific interaction with the bacterial ribosome.
Inhibition of the Peptidyl Transferase Center (PTC)
The primary target of pleuromutilins is the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. By binding to the PTC, this compound interferes with the proper positioning of the acceptor (A) and donor (P) sites for transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.
The benzoxaborole moiety of this compound is crucial for its potent activity and favorable pharmacokinetic properties. While the core pleuromutilin structure is responsible for the interaction with the ribosome, the benzoxaborole component contributes to the overall efficacy of the molecule.
Conclusion
This compound is a potent antibacterial agent with a spectrum of activity primarily directed against Gram-positive bacteria and some mycobacteria. Its mechanism of action, centered on the inhibition of the bacterial ribosome's peptidyl transferase center, is well-established for the pleuromutilin class. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
References
Pharmacological Properties of Benzoxaborole-Modified Pleuromutilins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleuromutilin and its derivatives represent a vital class of antibiotics targeting the bacterial ribosome, offering a unique mechanism of action that circumvents common resistance pathways. The recent development of benzoxaborole-modified pleuromutilins, exemplified by the investigational compound AN11251, has unveiled a promising new frontier in antibacterial therapy. This technical guide provides an in-depth overview of the pharmacological properties of this novel subclass, focusing on their mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for their evaluation.
Introduction
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and innovative modifications to existing antibiotic classes. Pleuromutilins, a class of diterpene antibiotics, function by inhibiting bacterial protein synthesis through a unique interaction with the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] This mechanism confers a low potential for cross-resistance with other antibiotic classes.[1] Modifications at the C-14 side chain of the pleuromutilin core have historically yielded clinically successful antibiotics for both veterinary and human use, such as tiamulin, valnemulin, and lefamulin.[1]
The incorporation of a benzoxaborole moiety represents a strategic advancement in the design of pleuromutilin derivatives. Boron-containing heterocycles, such as benzoxaboroles, are known to enhance the pharmacological, physicochemical, and pharmacokinetic properties of parent compounds. This compound is a key preclinical candidate in this class, demonstrating the potential of this chemical hybridization. This document serves to consolidate the current understanding of benzoxaborole-modified pleuromutilins for the scientific community.
Mechanism of Action
Benzoxaborole-modified pleuromutilins exert their antibacterial effect by inhibiting bacterial protein synthesis. The pleuromutilin core binds to the peptidyl transferase center (PTC) within the 50S ribosomal subunit. This binding interaction sterically hinders the proper positioning of the CCA-ends of transfer RNA (tRNA) at the A- and P-sites, thereby preventing the formation of peptide bonds and halting protein elongation. The tricyclic core of the pleuromutilin molecule establishes hydrophobic interactions, van der Waals forces, and hydrogen bonds with nucleotides in domain V of the 23S rRNA. The benzoxaborole moiety, attached at the C-14 side chain, is crucial for optimizing the compound's potency and pharmacokinetic profile.
Diagram: Mechanism of Action of Benzoxaborole-Modified Pleuromutilins
Caption: Inhibition of bacterial protein synthesis by benzoxaborole-modified pleuromutilins.
Pharmacological Data
The pharmacological profile of benzoxaborole-modified pleuromutilins is primarily characterized by the data available for this compound.
Antimicrobial Spectrum
This compound demonstrates potent activity against a range of Gram-positive bacteria, including drug-resistant strains, as well as against Mycobacterium tuberculosis and the endosymbiotic bacterium Wolbachia. It exhibits limited to no activity against many Gram-negative bacteria.
Table 1: In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | <0.039 | |
| Staphylococcus aureus | ATCC 700698 | <0.039 | |
| Enterococcus faecium | EFA-0221 | 0.125 | |
| Streptococcus pneumoniae | SPN-1169 | 0.5 | |
| Mycobacterium tuberculosis | H37Rv ATCC 27294 | 0.925 |
Pharmacokinetics
In vitro and in vivo studies of this compound have revealed favorable pharmacokinetic properties, suggesting its potential for systemic administration.
Table 2: In Vitro ADME and In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| In Vitro ADME | |||
| Apparent Permeability (Papp) | 14.1 x 10⁻⁶ cm/s | MDR1-MDCK cells | |
| Plasma Protein Binding (PPB) | 96.6% | Mouse | |
| Plasma Protein Binding (PPB) | 97.6% | Human | |
| In Vivo Pharmacokinetics (Rat) | |||
| Half-life (T₁/₂) | 1.75 h | Rat | |
| Mean Residence Time (MRT) | 1.22 h | Rat | |
| Volume of Distribution (Vdss) | 1.44 L/kg | Rat | |
| Oral Bioavailability | 19.2% | Rat |
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in a mouse model of filariasis by targeting the endosymbiotic Wolbachia bacteria essential for the parasite's survival. Oral administration of this compound led to a substantial reduction in Wolbachia load in the filarial nematode Litomosoides sigmodontis. For instance, a 14-day treatment with 50 mg/kg administered twice daily resulted in a greater than 99% reduction in the Wolbachia burden.
Experimental Protocols
The evaluation of benzoxaborole-modified pleuromutilins employs a range of standard and specialized experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial potency is determined by measuring the MIC, which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Protocol: Broth Microdilution Method (CLSI Guidelines)
-
Preparation of Compounds: Test compounds are dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: The bacterial strains to be tested are cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Diagram: Experimental Workflow for MIC Determination
Caption: A generalized workflow for determining the MIC of an antibacterial compound.
In Vivo Efficacy Model: Murine Thigh Infection
This model is commonly used to assess the in vivo antibacterial activity of new compounds.
Protocol: Neutropenic Murine Thigh Infection Model
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test bacterium (e.g., MRSA) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), the test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Sample Collection: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed.
-
Bacterial Load Quantification: The thigh tissue is homogenized, and serial dilutions are plated on agar plates to determine the number of viable bacteria (CFU/g of tissue).
-
Efficacy Assessment: The reduction in bacterial load in the treated groups is compared to that in the vehicle-treated control group.
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are typically used.
-
Drug Administration: The test compound is administered intravenously (IV) and orally (PO) to different groups of animals at a defined dose.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration via methods such as tail vein or retro-orbital bleeding.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).
Cytotoxicity Assay
It is crucial to assess the potential toxicity of new compounds to mammalian cells.
Protocol: MTT Assay
-
Cell Culture: A mammalian cell line (e.g., RAW264.7 murine macrophages) is cultured in a 96-well plate until a confluent monolayer is formed.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cytotoxicity Determination: The cell viability is calculated as a percentage relative to the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined.
Structure-Activity Relationship (SAR)
The development of benzoxaborole-modified pleuromutilins is guided by an understanding of their structure-activity relationships.
Diagram: Logical Relationships in Benzoxaborole-Modified Pleuromutilins
Caption: Logical relationships between the structural components and pharmacological properties.
Conclusion
Benzoxaborole-modified pleuromutilins represent a promising new class of antibacterial agents with a well-defined mechanism of action and favorable pharmacological properties. The lead compound, this compound, demonstrates potent activity against clinically relevant Gram-positive pathogens and other important bacteria, coupled with good ADME and pharmacokinetic characteristics. The continued exploration of this chemical space, guided by the principles of structure-activity relationship and robust experimental evaluation, holds significant potential for the development of new therapies to combat the growing threat of antimicrobial resistance.
References
AN11251: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preclinical research findings for AN11251, a novel boron-pleuromutilin antibiotic. The following sections detail its mechanism of action, in vivo efficacy, pharmacokinetic profile, and the experimental protocols utilized in these foundational studies.
Core Findings: In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated significant promise as an anti-Wolbachia agent, a critical endosymbiont for the survival and pathogenesis of filarial nematodes responsible for diseases like onchocerciasis and lymphatic filariasis.[1][2] Preclinical studies indicate its efficacy is superior to doxycycline and comparable to high-dose rifampicin in reducing Wolbachia load in a rodent model.[1][3] Furthermore, this compound exhibits potent activity against a range of Gram-positive bacteria, including drug-resistant strains, and certain mycobacteria.[4] Its pharmacokinetic profile suggests good absorption, distribution, and metabolic properties, supporting its potential for further development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vivo Efficacy of this compound against Wolbachia in L. sigmodontis Infected BALB/c Mice
| Treatment Duration | Dose (mg/kg) | Dosing Frequency | Mean Wolbachia Reduction (%) |
| 7 days | 200 | Twice Daily (BID) | 94.2 |
| 7 days | 400 | Twice Daily (BID) | 94.0 |
| 10 days | 100 | Twice Daily (BID) | 98.7 |
| 10 days | 200 | Twice Daily (BID) | >99.9 |
| 10 days | 300 | Once Daily (QD) | 98.9 |
| 10 days | 400 | Once Daily (QD) | 99.6 |
| 14 days | 50 | Twice Daily (BID) | 99.86 |
| 14 days | 100 | Twice Daily (BID) | 99.94 |
| 14 days | 200 | Twice Daily (BID) | 99.93 |
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) |
| Streptococcus pneumoniae | SPN-1169 | 0.5 |
| Enterococcus faecium | EFA-0221 | 0.125 |
| Mycobacterium tuberculosis | H37Rv ATCC 27294 | 0.925 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Intrinsic Clearance (Hepatocytes) | 876.5 mL/min/kg |
| Intrinsic Clearance (Liver Microsomes) | 332.6 mL/min/kg |
| Volume of Distribution (Vdss) | 1.44 L/kg |
| Oral Bioavailability | 19.2% |
| Time to Maximum Concentration (Tmax) | 0.25 h |
Table 4: In Vitro Properties of this compound
| Property | Value |
| Apparent Permeability (Papp) | 14.1 x 10⁻⁶ cm/s |
| Plasma Protein Binding (Mouse) | 96.6% |
| Plasma Protein Binding (Human) | 97.6% |
| Cytotoxicity (CC50 in Vero6 cells) | 27 µg/mL |
Mechanism of Action
This compound is a pleuromutilin derivative containing a benzoxaborole moiety. Its primary mechanism of action against Wolbachia is believed to be the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. The benzoxaborole component is thought to interact with the editing site of the bacterial LeuRS, forming a covalent adduct with adenosine, thereby blocking the translation process.
Caption: Proposed mechanism of this compound action on Wolbachia LeuRS.
Experimental Protocols
In Vivo Efficacy Assessment in Litomosoides sigmodontis Mouse Model
A key study evaluated the in vivo efficacy of this compound in BALB/c mice infected with the filarial nematode Litomosoides sigmodontis.
-
Animal Model and Infection: Wild-type BALB/c mice were used. The mice were infected with L. sigmodontis and the infection was allowed to establish for 35 days.
-
Drug Administration: this compound was administered orally, either once or twice daily (QD or BID), for durations of 7, 10, or 14 days. The drug was formulated in a suitable vehicle. Control groups received the vehicle alone. Doxycycline and rifampicin were used as comparator drugs.
-
Sample Collection: Mice were sacrificed at specified time points post-treatment initiation (e.g., 56 or 64 days post-infection). Adult female worms were isolated from the mice.
-
Quantification of Wolbachia Depletion: The level of Wolbachia was quantified using a quantitative polymerase chain reaction (qPCR) assay. The ratio of Wolbachia FtsZ gene copies to filarial actin gene copies was determined to normalize the amount of bacterial DNA to the amount of worm tissue.
-
Statistical Analysis: The statistical significance of the reduction in the Wolbachia FtsZ/filarial actin ratio between treated and control groups was determined using appropriate statistical tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparison post-hoc test.
Caption: Workflow for in vivo efficacy testing of this compound.
In Vitro Metabolic Stability and Pharmacokinetic Analysis
The metabolic stability and pharmacokinetic properties of this compound were assessed through a series of in vitro and in vivo experiments.
-
Metabolic Stability Assessment:
-
Liver Microsomes: this compound was incubated with human and rat liver microsomes in the presence of NADPH. The rate of disappearance of the compound was monitored over time to determine the intrinsic clearance.
-
Hepatocytes: The compound was also incubated with human and rat hepatocytes to assess metabolism by both phase I and phase II enzymes.
-
-
Pharmacokinetic Study in Rats:
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
-
Drug Administration: For intravenous (IV) administration, this compound was given as a bolus injection. For oral (PO) administration, the drug was given by gavage.
-
Blood Sampling: Blood samples were collected at various time points after drug administration. The plasma was separated for analysis.
-
Bioanalysis: The concentration of this compound in plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
-
Caption: Logical relationship of ADME/PK experimental components.
References
- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Efficacy of AN11251 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note: Publicly available data on in vivo efficacy studies for a compound specifically designated "AN11251" could not be located. The following application note and protocol have been generated as a template to demonstrate the requested format and content structure. The data and specific molecular pathways are based on studies of the compound Anagrelide (ANA) , a phosphodiesterase 3A (PDE3A) inhibitor, and should be substituted with compound-specific information for this compound as it becomes available.
Introduction
In vivo efficacy studies in relevant animal models are a critical step in the preclinical development of novel therapeutic agents. These studies provide essential information on a compound's potential therapeutic activity, dose-response relationship, and safety profile in a living organism before advancing to clinical trials. This document outlines the protocols for evaluating the in vivo anti-tumor efficacy of a therapeutic candidate in a patient-derived xenograft (PDX) mouse model, using Anagrelide (ANA) as an illustrative example.
Putative Mechanism of Action
Anagrelide is a phosphodiesterase 3A (PDE3A) inhibitor.[1][2] It also acts as a molecular glue, inducing the formation of a complex between PDE3A and Schlafen 12 (SLFN12).[1][2] This complex formation can trigger apoptosis or inhibit the proliferation of tumor cells, which supports its investigation for cancer therapy.[1]
Experimental Protocols
Animal Model
-
Model: Patient-Derived Gastrointestinal Stromal Xenograft (GIST) Mouse Model (e.g., UZLX-GIST2B).
-
Strain: Immunocompromised mice (e.g., NOD-scid gamma).
-
Source: Established from a patient tumor characterized by a specific driver mutation (e.g., KIT exon 9).
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
The general workflow for the in vivo efficacy study is depicted below.
Drug Formulation and Administration
-
Formulation: For subcutaneous (SC) administration, a slow-release formulation is prepared. For oral (PO) administration, the compound is suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing Regimen:
-
Vehicle Control: Administered via the same route and schedule as the test article.
-
Test Article (e.g., ANA): Administered subcutaneously or orally at various dose levels (e.g., 10, 30, and 60 mg/kg) for a defined period (e.g., 11 days).
-
-
Administration: Dosing volumes are calculated based on individual animal body weights.
Efficacy Endpoints and Monitoring
-
Tumor Volume: Measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored 2-3 times weekly as an indicator of toxicity.
-
Clinical Observations: Animals are monitored daily for any signs of distress or toxicity.
-
Endpoint Criteria: Studies are terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if signs of excessive toxicity are observed.
Post-Mortem Analysis
-
Tumor Collection: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Histology: A portion of the tumor tissue is fixed in formalin and embedded in paraffin for histological staining (e.g., H&E) to assess tumor morphology and response to treatment.
-
Pharmacokinetics: Blood samples may be collected at various time points to determine the plasma concentration of the drug and its metabolites.
Data Presentation
Quantitative data from the study should be summarized for clear comparison between treatment groups.
Table 1: Summary of Anti-Tumor Efficacy in GIST PDX Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³ ± SEM) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | SC | Data | - | Data |
| This compound (Low Dose) | 10 | SC | Data | Data | Data |
| This compound (Mid Dose) | 30 | SC | Data | Data | Data |
| This compound (High Dose) | 60 | SC | Data | Data | Data |
| This compound (Oral) | 30 | PO | Data | Data | Data |
Note: This table is a template. "Data" should be replaced with experimental results.
Table 2: Histological Response to Treatment
| Treatment Group | Dose (mg/kg) | Histological Observations | Response Grade |
| Vehicle Control | - | e.g., Dense, viable tumor cells | e.g., 0 |
| This compound (Low Dose) | 10 | e.g., Moderate necrosis, reduced cellularity | e.g., 1+ |
| This compound (Mid Dose) | 30 | e.g., Extensive necrosis, fibrotic tissue | e.g., 2+ |
| This compound (High Dose) | 60 | e.g., Near-complete eradication of tumor tissue | e.g., 3+ |
Note: This table is a template. Observations and grading systems should be defined prior to study initiation. Based on findings for ANA, a dose-dependent histological response is anticipated.
Conclusion
This application note provides a template protocol for assessing the in vivo efficacy of a test compound in a PDX mouse model. Based on the illustrative data for Anagrelide, a subcutaneous slow-release formulation is expected to maintain stable drug concentrations, leading to significant tumor volume reduction and dose-dependent histological responses. Similar well-designed studies will be crucial to determine the therapeutic potential of this compound.
References
Application Notes and Protocols for AN11251 Testing in the Litomosoides sigmodontis Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filarial nematodes, the causative agents of devastating diseases like onchocerciasis (river blindness) and lymphatic filariasis, harbor endosymbiotic Wolbachia bacteria that are essential for their development, fertility, and survival.[1][2] This symbiotic relationship presents a promising chemotherapeutic target. AN11251, a boron-pleuromutilin compound, has emerged as a potent anti-wolbachial agent.[1][3] The Litomosoides sigmodontis murine model is a well-established and valuable tool for the in vivo evaluation of antifilarial drug candidates, as the entire parasite life cycle can be completed in laboratory mice.[4]
These application notes provide a detailed overview and protocols for the preclinical assessment of this compound's efficacy using the L. sigmodontis model. The primary endpoint for efficacy in these studies is the depletion of Wolbachia from adult female filarial worms.
Mechanism of Action of this compound
This compound acts by targeting the endosymbiotic Wolbachia bacteria within the filarial nematode. Depletion of these essential bacteria leads to a cascade of effects, including the sterilization of female adult worms and ultimately, adult worm death (macrofilaricidal activity). This mechanism is advantageous compared to standard microfilaricidal drugs.
Experimental Protocols
Litomosoides sigmodontis Life Cycle Maintenance and Animal Infection
The L. sigmodontis life cycle is maintained using BALB/c mice as the definitive host and the tropical rat mite, Ornithonyssus bacoti, as the intermediate host.
Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used for infections.
-
Infection: Mice are exposed to a controlled number of infective third-stage larvae (L3)-containing mites. Natural infection through mite bites is the preferred method to mimic the natural route of transmission.
-
Housing: Infected animals are housed under specific pathogen-free conditions with ad libitum access to food and water.
-
Confirmation of Infection: Patent infection (presence of microfilariae in the blood) can be confirmed approximately 50-60 days post-infection. However, for anti-wolbachial efficacy studies, treatment can commence before patency.
This compound Formulation and Administration
Protocol:
-
Formulation: this compound is typically formulated as a suspension for oral administration. A common vehicle is 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween 80 in sterile water.
-
Administration: The drug is administered orally (p.o.) via gavage.
-
Dosage and Schedule: Various dosing regimens have been evaluated. A common schedule is twice-daily (BID) administration for 7, 10, or 14 consecutive days. Doses can range from 50 mg/kg to 200 mg/kg per administration.
Assessment of Efficacy: Wolbachia Depletion
The primary measure of this compound's efficacy is the reduction of Wolbachia load in adult female worms. This is quantified by determining the ratio of a Wolbachia-specific gene (ftsZ) to a nematode-specific gene (actin) using quantitative PCR (qPCR).
Protocol:
-
Necropsy and Worm Recovery: Mice are euthanized at a predetermined time point post-treatment (e.g., 56 or 64 days post-infection). The thoracic cavity is opened, and adult L. sigmodontis worms are carefully collected from the pleural cavity.
-
Worm Processing: Adult female worms are identified, counted, and washed in a suitable buffer (e.g., PBS).
-
DNA Extraction: DNA is extracted from individual female worms.
-
Quantitative PCR (qPCR):
-
Primers and probes specific for the Wolbachia ftsZ gene and the L. sigmodontis actin gene are used.
-
The qPCR is run on the extracted DNA from each worm.
-
The ratio of ftsZ to actin is calculated to determine the Wolbachia burden.
-
-
Data Analysis: The median ftsZ/actin ratio of the treated groups is compared to that of the vehicle-treated control group to calculate the percentage of Wolbachia reduction.
Data Presentation
The efficacy of this compound is best summarized in tabular format, allowing for direct comparison of different treatment regimens.
Table 1: Efficacy of this compound in Wolbachia Depletion from L. sigmodontis Adult Female Worms
| Treatment Group | Dose (mg/kg) | Regimen | Duration (days) | Median Wolbachia Reduction (%) | Reference |
| This compound | 200 | Twice Daily (BID) | 10 | >99.9 | |
| This compound | 50 | Twice Daily (BID) | 14 | >99 | |
| This compound | 200 | Once Daily (QD) | 14 | >99 | |
| Doxycycline | 40 | Twice Daily (BID) | 10 | <99 | |
| Rifampicin | 35 | Twice Daily (BID) | 10 | >99.9 |
Table 2: Combination Therapy of this compound and Doxycycline
| Treatment Group | Dose (mg/kg) | Regimen | Duration (days) | Median Wolbachia Reduction (%) | Reference |
| This compound + Doxycycline | 50 + 40 | Twice Daily (BID) | 7 | >97 | |
| This compound + Doxycycline | 100 + 40 | Twice Daily (BID) | 7 | >97 | |
| This compound + Doxycycline | 200 + 40 | Twice Daily (BID) | 7 | >97 |
Note: Combination therapy with doxycycline for 7 days did not show a significant beneficial effect over monotherapy in terms of achieving >99% Wolbachia reduction.
Conclusion
The Litomosoides sigmodontis model provides a robust and reliable platform for the preclinical evaluation of anti-wolbachial drugs like this compound. The protocols outlined above, coupled with the quantitative assessment of Wolbachia depletion, allow for a thorough characterization of a compound's in vivo efficacy. This compound has demonstrated superior or comparable activity to existing anti-wolbachial agents like doxycycline and rifampicin, with the potential for shorter treatment durations. These findings support the further development of this compound as a potential clinical candidate for the treatment of human filarial diseases.
References
- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current perspective of new anti-Wolbachial and direct-acting macrofilaricidal drugs as treatment strategies for human filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. Litomosoides sigmodontis – Maizels Lab [maizelslab.org]
Application Notes and Protocols for In Vitro Assays of AN11251 Anti-Wolbachia Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN11251 is a novel boron-pleuromutilin antibiotic candidate with potent anti-Wolbachia activity.[1][2] As endosymbiotic bacteria essential for the survival and fecundity of filarial nematodes that cause onchocerciasis and lymphatic filariasis, Wolbachia are a key target for macrofilaricidal drug development.[3][4] The elimination of Wolbachia with antibiotics leads to the sterilization and eventual death of the adult worms.[3] this compound has demonstrated promising activity in preclinical studies, positioning it as a candidate for a shorter-course treatment for these debilitating diseases.
These application notes provide detailed protocols for in vitro assays to determine the anti-Wolbachia efficacy of this compound and similar compounds. The described methods are based on established high-throughput screening techniques utilizing Wolbachia-infected insect cell lines.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro activity of this compound against Wolbachia.
| Cell Line | Wolbachia Strain | Assay Type | Parameter | Value | Reference |
| Insect Cells | Not Specified | High-Content Imaging | EC50 | 15 nM | |
| LDW1 Cells | wMel | Not Specified | Predicted Human Dose (BID) | 1.7 mg | |
| C6/36 Cells | Not Specified | Not Specified | Predicted Human Dose (BID) | 17 mg |
Note: BID refers to bis in die, or twice a day. The predicted human dose is based on pharmacokinetic/pharmacodynamic (PK/PD) modeling from in vitro EC50 values.
Experimental Protocols
High-Content Imaging-Based Anti-Wolbachia Assay
This protocol is adapted from high-throughput screening methods used for the discovery of anti-Wolbachia compounds. It utilizes a Wolbachia-infected insect cell line and high-content imaging to quantify the bacterial load after compound treatment.
Materials:
-
Wolbachia-infected Aedes albopictus C6/36 cell line (wAlbB strain)
-
Complete cell culture medium (e.g., RPMI supplemented with 10% FBS)
-
This compound (or test compound)
-
Doxycycline (positive control)
-
DMSO (vehicle control)
-
384-well black, clear-bottom assay plates
-
SYTO 11 Green Fluorescent Nucleic Acid Stain
-
Hoechst 33342
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed the Wolbachia-infected C6/36 cells into 384-well plates at a density that allows for optimal growth over the course of the experiment. Incubate overnight at 28°C.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds (doxycycline and DMSO) in culture medium. Add the compounds to the respective wells of the cell plates.
-
Incubation: Incubate the plates for 5-7 days at 28°C to allow for an effect on Wolbachia replication.
-
Cell Staining:
-
Carefully remove the culture medium.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Stain the cells with a solution containing SYTO 11 (to stain Wolbachia and host cell nuclei) and Hoechst 33342 (to specifically stain host cell nuclei) for 20 minutes in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging: Acquire images of the stained cells using a high-content imaging system. Use appropriate filter sets for SYTO 11 (green channel) and Hoechst 33342 (blue channel).
-
Image Analysis: Use image analysis software to:
-
Identify host cell nuclei based on the Hoechst stain.
-
Identify individual Wolbachia bacteria as small, punctate signals in the cytoplasm from the SYTO 11 stain.
-
Quantify the number of Wolbachia per cell or the percentage of infected cells.
-
-
Data Analysis: Determine the EC50 value of this compound by plotting the percentage of Wolbachia reduction against the compound concentration and fitting the data to a dose-response curve.
qPCR-Based Anti-Wolbachia Assay
This protocol provides an alternative method to quantify Wolbachia load by measuring the copy number of a specific Wolbachia gene relative to a host cell gene.
Materials:
-
Wolbachia-infected Aedes albopictus C6/36 cell line (wAlbB strain)
-
Complete cell culture medium
-
This compound (or test compound)
-
Doxycycline (positive control)
-
DMSO (vehicle control)
-
24- or 96-well assay plates
-
DNA extraction kit
-
Primers for a single-copy Wolbachia gene (e.g., ftsZ or wsp)
-
Primers for a host cell housekeeping gene (e.g., actin or RpS6)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound and controls as described in the high-content imaging protocol (Steps 1-3).
-
DNA Extraction: After the incubation period, lyse the cells and extract total genomic DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare qPCR reactions for each DNA sample in triplicate for both the Wolbachia target gene and the host reference gene. Include no-template controls for each primer set.
-
Real-Time PCR: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the Wolbachia and host genes for each sample.
-
Calculate the change in Ct (ΔCt) between the Wolbachia gene and the host gene (ΔCt = CtWolbachia - Cthost).
-
Calculate the relative quantification of Wolbachia DNA in treated samples compared to the DMSO control using the ΔΔCt method.
-
Determine the EC50 value by plotting the percentage of Wolbachia reduction against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound in Wolbachia.
Caption: Experimental workflow for in vitro anti-Wolbachia assays.
Caption: Wolbachia-host cell interactions leading to pathogen blocking.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrated transcriptomic and proteomic analysis of the global response of Wolbachia to doxycycline-induced stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AN11251 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of AN11251 in animal studies, based on preclinical research. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.
Introduction to this compound
This compound is a promising preclinical drug candidate belonging to the boron-pleuromutilin class of antibiotics.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[2] Specifically, it targets the endosymbiotic Wolbachia bacteria found in filarial nematodes, which are responsible for diseases like onchocerciasis (river blindness) and lymphatic filariasis.[1] By depleting Wolbachia, this compound leads to the sterilization and eventual death of the adult worms, offering a potential macrofilaricidal treatment. Preclinical studies have demonstrated its superiority to doxycycline and comparability to high-dose rifampicin in reducing Wolbachia load in a rodent model of filariasis. This compound is a benzoxaborole-modified pleuromutilin, a structural feature that enhances its pharmacological and pharmacokinetic properties.
Mechanism of Action: Targeting Wolbachia Protein Synthesis
This compound, like other pleuromutilins, inhibits bacterial protein synthesis. The benzoxaborole moiety of this compound is understood to play a crucial role in its activity. It has been shown that benzoxaboroles can inhibit the editing site of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein translation. By forming an adduct with adenosine, it effectively blocks the enzyme's function, leading to the cessation of protein synthesis and eventual death of the Wolbachia bacteria.
Figure 1: Proposed mechanism of action for this compound in Wolbachia.
In Vivo Efficacy Studies in a Murine Model of Filariasis
The following protocols are based on studies using BALB/c mice infected with Litomosoides sigmodontis, a common model for filariasis research.
This protocol outlines the key steps for assessing the in vivo efficacy of this compound.
-
Animal Model: Female BALB/c mice are the recommended model.
-
Infection: Mice are infected with L. sigmodontis L3 larvae via natural exposure to infected mites (Ornithonyssus bacoti).
-
Treatment Initiation: Treatment with this compound or vehicle control is initiated 35 days post-infection, allowing for the development of adult worms.
-
Drug Formulation and Administration:
-
Vehicle: While the specific vehicle was not detailed in the main text of the primary studies, a common vehicle for oral gavage of similar compounds is a mixture of PEG 400, Propylene Glycol (PG), and water. A formulation of PEG 400:PG:water = 55:25:20 has been used for pharmacokinetic studies of this compound in rats.
-
Administration: The drug is administered orally (p.o.) via gavage.
-
Dosage: Doses ranging from 50 mg/kg to 400 mg/kg have been tested.
-
Frequency: Both once-daily (QD) and twice-daily (BID) dosing regimens have been evaluated.
-
Duration: Treatment durations of 7, 10, and 14 days have been studied.
-
-
Endpoint Analysis:
-
Mice are euthanized at specific time points post-treatment initiation (e.g., 56 or 64 days post-infection).
-
Adult female worms are recovered from the thoracic cavity.
-
-
Quantification of Wolbachia Depletion:
-
DNA is extracted from individual female worms.
-
Quantitative PCR (qPCR) is performed to determine the ratio of the Wolbachia FtsZ gene to the filarial actin gene. This ratio is used to quantify the Wolbachia load.
-
Figure 2: Experimental workflow for in vivo efficacy testing of this compound.
The following tables summarize the quantitative data on Wolbachia depletion in adult female L. sigmodontis worms following this compound administration.
Table 1: Wolbachia Reduction with Twice-Daily (BID) this compound Administration
| Dose (mg/kg, BID) | Treatment Duration (days) | Wolbachia FtsZ/Actin Reduction (%) |
| 50 | 14 | 99.86 |
| 100 | 10 | 98.7 |
| 100 | 14 | 99.94 |
| 200 | 7 | 94.2 |
| 200 | 10 | 99.91 |
| 200 | 14 | 99.93 |
| 400 | 7 | 94.0 |
Table 2: Wolbachia Reduction with Once-Daily (QD) this compound Administration
| Dose (mg/kg, QD) | Treatment Duration (days) | Wolbachia FtsZ/Actin Reduction (%) |
| 200 | 14 | 99.1 |
| 300 | 10 | 98.9 |
| 400 | 10 | 99.6 |
Table 3: Frequency of >99% Wolbachia Depletion after 14-Day BID Treatment
| Dose (mg/kg, BID) | Frequency of Worms with >99% Reduction |
| 50 | Not specified, but >99% average reduction |
| 100 | 100% |
| 200 | 100% |
Pharmacokinetic Studies in Rodents
Pharmacokinetic (PK) properties of this compound have been investigated in rats. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
The following is a generalized protocol based on published rat PK studies.
-
Animal Model: Male Sprague-Dawley (SD) rats are used. Animals should be fasted overnight before dosing.
-
Groups:
-
Intravenous (IV) Group: To determine key PK parameters like clearance and volume of distribution.
-
Oral (PO) Group: To determine oral bioavailability.
-
-
Drug Formulation and Administration:
-
Vehicle: A clear solution of PEG 400:PG:water in a 55:25:20 ratio.
-
IV Administration: A single bolus injection, for example, at a dose of 3 mg/kg.
-
PO Administration: Oral gavage, for example, at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points.
-
Example IV time points: 0.083, 0.25, 1, 2, 4, 8, and 24 hours post-dose.
-
Example PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
Plasma is stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine PK parameters.
-
The pharmacokinetic profile of this compound can differ between species.
Table 4: Key Pharmacokinetic Parameters of this compound
| Parameter | Rats (PO, 10 mg/kg) | Mice (PO) |
| Tmax (h) | 0.25 | Not specified |
| T1/2 (h) | 1.75 | Not specified |
| Oral Bioavailability (%) | 19.2 | 61 |
| Systemic Clearance (mL/min/kg) | 332.6 (intrinsic) | 8.4 |
| Volume of Distribution (Vdss, L/kg) | 1.44 | 4.186 |
| Plasma Protein Binding (%) | >99% (not detected unbound) | 96.6 |
Safety and Toxicology
-
In Vivo Tolerance: In the L. sigmodontis mouse model, this compound was reported to be well-tolerated at all doses (up to 400 mg/kg) and durations tested, with no mention of adverse effects.
-
Cytotoxicity: The 50% cytotoxic concentration (CC50) of this compound against a Vero6 cell line (African green monkey kidney) was determined to be 27 µg/mL.
-
Formal Toxicology: As of the key publications, comprehensive toxicology data for this compound had not been published. Researchers should conduct appropriate safety and toxicology studies in compliance with regulatory guidelines before advancing to later-stage development.
References
- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
Application Notes and Protocols: PK/PD Modeling for Predicting Human Dosage of AN11251
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN11251 is a novel boron-pleuromutilin derivative with demonstrated potent antibacterial activity, particularly against Wolbachia, making it a promising preclinical candidate for treating filarial diseases like onchocerciasis and lymphatic filariasis.[1][2][3] As with any new therapeutic agent, accurately predicting the human dose is a critical step in clinical trial design and drug development. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling provides a quantitative framework to link drug exposure (PK) to its pharmacological effect (PD), enabling the prediction of efficacious human dosing regimens from preclinical data.[4]
This document provides a comprehensive overview of the preclinical data for this compound and outlines the methodologies for PK/PD modeling to predict its human dosage. Detailed experimental protocols for key preclinical studies are also included.
Mechanism of Action of this compound
This compound, as a member of the pleuromutilin class of antibiotics, inhibits protein synthesis in bacteria.[5] The mechanism involves binding to the peptidyl transferase center of the 50S subunit of the bacterial ribosome, which prevents the proper binding of transfer RNA (tRNA) and inhibits peptide bond formation. This unique mode of action results in a low probability of cross-resistance with other classes of protein synthesis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. PK/PD models in antibacterial development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. PK/PD Approach to Antibiotic Therapy Review [rxkinetics.com]
- 5. Pleuromutilin - Wikipedia [en.wikipedia.org]
Techniques for Assessing the Oral Bioavailability of AN11251
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN11251 is a novel boron-containing pleuromutilin antibiotic currently under investigation for its potent antibacterial and anti-Wolbachia activity.[1] A critical aspect of its preclinical development is the thorough assessment of its oral bioavailability, which determines the fraction of an orally administered dose that reaches systemic circulation. This document provides a detailed overview of the techniques and protocols for evaluating the oral bioavailability of this compound, compiling both in vitro and in vivo methodologies.
This compound, a C(14)-functionalized pleuromutilin with a benzoxaborole substructure, has demonstrated promising activity against Gram-positive bacterial pathogens, including drug-resistant strains, and potential for treating onchocerciasis and lymphatic filariasis by targeting the endosymbiotic Wolbachia bacteria.[1] Understanding its pharmacokinetic profile, particularly its oral bioavailability, is paramount for predicting human dosage regimens and advancing its clinical development.[1]
Data Presentation
The oral bioavailability and key pharmacokinetic parameters of this compound have been evaluated in preclinical rodent models. The following tables summarize the quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (3 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | - | 135.2 |
| Tmax (h) | - | 0.25 |
| AUC₀₋t (ngh/mL) | 278.4 | 178.6 |
| AUC₀₋inf (ngh/mL) | 280.5 | 180.1 |
| T₁/₂ (h) | 1.75 | 1.85 |
| MRT (h) | 1.22 | 2.33 |
| CL (mL/min/kg) | 179.1 | - |
| Vdss (L/kg) | 1.44 | - |
| Oral Bioavailability (F%) | - | 19.2% |
Data sourced from a study investigating the pharmacokinetic properties of this compound in rats.[1]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (PO) Administration |
| Systemic Clearance (CL) | 8.4 mL/min/kg |
| Volume of Distribution (Vdss) | 4.186 L/kg |
| Oral Bioavailability (F%) | 61% |
Data from a previous report on the pharmacokinetic profile of this compound in mice.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of oral bioavailability. The following sections outline the key experimental protocols.
In Vitro Permeability Assessment: MDR1-MDCK Assay
The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene is a valuable tool for predicting intestinal permeability and identifying substrates of the P-glycoprotein (P-gp) efflux transporter.
Objective: To determine the apparent permeability (Papp) of this compound and assess its potential as a P-gp substrate.
Materials:
-
MDR1-MDCK cell line
-
Wild-type MDCK cell line (as a control)
-
Transwell plates (24- or 96-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
LC-MS/MS system
Protocol:
-
Cell Culture and Seeding:
-
Culture MDR1-MDCK and wild-type MDCK cells under standard conditions.
-
Seed the cells onto the apical side of the Transwell inserts and culture for 4-7 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
The permeability of a fluorescent marker, Lucifer yellow, is also assessed to confirm monolayer integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with HBSS buffer (pH 7.4).
-
Prepare a dosing solution of this compound in HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the this compound dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.
-
Basolateral to Apical (B-A) Permeability: Add the this compound dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 1-2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if this compound is a substrate of P-gp. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
This compound has been reported to have good permeability with a Papp of 14.1 × 10⁻⁶ cm/s in the MDR1-MDCK assay.
In Vivo Oral Bioavailability Study in Rodents (Rats/Mice)
This protocol describes a typical in vivo study to determine the oral bioavailability of a test compound by comparing plasma concentrations after oral and intravenous administration.
Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
This compound
-
Vehicle for oral and intravenous formulations (e.g., saline, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
-
For intravenous administration, surgical catheterization of a vein (e.g., jugular vein) may be performed for ease of dosing and blood sampling.
-
-
Dosing:
-
Divide the animals into two groups: intravenous (IV) and oral (PO).
-
IV Group: Administer a single bolus dose of this compound (e.g., 3 mg/kg in rats) via the tail vein or a catheter.
-
PO Group: Administer a single dose of this compound (e.g., 10 mg/kg in rats) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Blood can be collected via various methods, including tail vein, saphenous vein, or from a catheter.
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curves for both IV and PO administration.
-
Calculate the key pharmacokinetic parameters including Cmax, Tmax, AUC, T₁/₂, clearance (CL), and volume of distribution (Vdss) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Visualizations
The following diagrams illustrate the key workflows and concepts in assessing the oral bioavailability of this compound.
References
Application Notes and Protocols for AN11251 Treatment Regimens in Wolbachia Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filarial nematodes, the causative agents of devastating diseases like onchocerciasis (River Blindness) and lymphatic filariasis, harbor an endosymbiotic bacterium, Wolbachia. This symbiosis is crucial for the worms' development, fertility, and survival. Targeting Wolbachia with antibiotics has emerged as a promising macrofilaricidal strategy, leading to the sterilization and eventual death of the adult worms. AN11251, a boron-pleuromutilin derivative, has shown potent anti-Wolbachia activity in preclinical studies, offering a potential alternative to the lengthy doxycycline regimens currently used. These application notes provide a comprehensive overview of this compound treatment regimens for Wolbachia depletion, based on published preclinical data.
Mechanism of Action
This compound belongs to the pleuromutilin class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, pleuromutilins bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit of bacteria. This binding action obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation. The boron modification in this compound is designed to enhance its pharmacological properties.
In Vivo Efficacy of this compound: Summary of Treatment Regimens
The following tables summarize the in vivo efficacy of various this compound treatment regimens in a Litomosoides sigmodontis mouse model. Efficacy is measured by the percentage reduction of Wolbachia (quantified by the FtsZ/actin ratio) in adult female worms.
This compound Monotherapy Regimens
| Treatment Duration | Dose (mg/kg) | Dosing Frequency | Mean Wolbachia Reduction (%) | Reference |
| 7 days | 200 | Twice Daily (BID) | 94.2 | [1] |
| 7 days | 400 | Twice Daily (BID) | 94.0 | [1] |
| 10 days | 100 | Twice Daily (BID) | 98.7 | [1] |
| 10 days | 200 | Twice Daily (BID) | >99.9 | [1][2] |
| 10 days | 300 | Once Daily (QD) | 98.9 | |
| 10 days | 400 | Once Daily (QD) | 99.6 | |
| 14 days | 50 | Twice Daily (BID) | 99.86 | |
| 14 days | 100 | Twice Daily (BID) | 99.94 | |
| 14 days | 200 | Twice Daily (BID) | 99.93 | |
| 14 days | 200 | Once Daily (QD) | 99.1 |
Comparison with Standard Anti-Wolbachia Therapies
| Drug | Treatment Duration | Dose (mg/kg) | Dosing Frequency | Mean Wolbachia Reduction (%) | Reference |
| This compound | 10 days | 200 | Twice Daily (BID) | >99.9 | |
| Doxycycline | 7 days | 40 | Twice Daily (BID) | 49.4 | |
| Doxycycline | 10 days | 40 | Twice Daily (BID) | 96.5 | |
| Rifampicin | 7 days | 10 | Once Daily (QD) | Insufficient | |
| Rifampicin (high dose) | 10 days | 35 | Once Daily (QD) | Similar to 200mg/kg this compound BID |
This compound Combination Therapy with Doxycycline
| Treatment Duration | This compound Dose (mg/kg) | Doxycycline Dose (mg/kg) | Dosing Frequency | Mean Wolbachia Reduction (%) | Notes | Reference |
| 7 days | 100 | 40 | Twice Daily (BID) | 97.3 | No clear beneficial impact over monotherapy. | |
| 7 days | 200 | 40 | Twice Daily (BID) | >97 | No clear beneficial impact over monotherapy. | |
| 14 days | 50 | 40 | Twice Daily (BID) | Not specified | Combination tested. |
Experimental Protocols
The following protocols are synthesized from published methodologies for the in vivo assessment of anti-Wolbachia compounds in a filarial mouse model.
In Vivo Murine Model of Filariasis (Litomosoides sigmodontis)
This protocol outlines the infection of BALB/c mice with L. sigmodontis for the subsequent testing of anti-Wolbachia compounds.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Litomosoides sigmodontis infective third-stage larvae (L3)
-
Phosphate-buffered saline (PBS), sterile
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Subcutaneously inject a defined number of L. sigmodontis L3 larvae (e.g., 40 L3) in a small volume of sterile PBS into the thoracic region of each mouse.
-
House the infected mice under standard conditions with free access to food and water.
-
Allow the infection to establish for a period of 35 days before commencing treatment. This allows the larvae to develop into adult worms within the pleural cavity.
Drug Formulation and Administration
This protocol describes the preparation and oral administration of this compound to infected mice.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 10% DMSO in PBS with 1% CMC and 0.1% Tween80)
-
Oral gavage needles (size appropriate for mice, e.g., 20-22 gauge)
-
Syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the mice.
-
Prepare the drug formulation by dissolving the calculated amount of this compound in the vehicle solution. Vortex thoroughly to ensure a homogenous suspension.
-
Administer the formulation to the mice via oral gavage. The volume administered should be based on the mouse's body weight (e.g., 10 mL/kg).
-
For twice-daily (BID) dosing, administer the doses approximately 12 hours apart. For once-daily (QD) dosing, administer at the same time each day.
-
Continue the treatment for the specified duration (e.g., 7, 10, or 14 days).
Recovery of Adult Filarial Worms
This protocol details the procedure for collecting adult L. sigmodontis worms from the pleural cavity of euthanized mice.
Materials:
-
Euthanasia agent (e.g., CO2, isoflurane overdose)
-
Surgical scissors and forceps
-
Sterile PBS
-
Petri dishes
-
Dissecting microscope
Procedure:
-
Euthanize the mice at the designated time point post-treatment (e.g., day 56 or 64 post-infection).
-
Make a midline incision in the abdomen and cut through the diaphragm to expose the thoracic cavity.
-
Carefully open the thoracic cavity and flush the pleural space with sterile PBS to dislodge the adult worms.
-
Collect the lavage fluid containing the worms into a petri dish.
-
Examine the petri dish under a dissecting microscope to isolate and count the adult female and male worms.
Quantification of Wolbachia Depletion by qPCR
This protocol outlines the molecular quantification of Wolbachia load in recovered adult female worms.
Materials:
-
Recovered adult female worms
-
DNA extraction kit suitable for nematodes
-
Primers and probe for the Wolbachia ftsZ gene (target) and a filarial housekeeping gene (e.g., actin) for normalization.
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction:
-
Individually homogenize each adult female worm.
-
Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing the appropriate concentrations of primers, probe, and DNA polymerase.
-
Set up triplicate reactions for each DNA sample for both the Wolbachia ftsZ gene and the filarial actin gene.
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target (ftsZ) and reference (actin) genes for each sample.
-
Calculate the ratio of ftsZ to actin gene copies to normalize the Wolbachia load to the amount of nematode tissue.
-
Compare the normalized Wolbachia levels in treated groups to the vehicle-treated control group to determine the percentage of Wolbachia reduction.
-
Conclusion
This compound demonstrates superior efficacy in depleting Wolbachia from filarial nematodes in a preclinical mouse model compared to standard doxycycline regimens, and with a significantly shorter treatment duration of 10-14 days. Twice-daily oral administration of 200 mg/kg this compound for 10 days resulted in over 99.9% Wolbachia depletion. These findings position this compound as a promising preclinical candidate for the treatment of human filarial diseases. Further investigation into its safety and efficacy in clinical trials is warranted.
References
Application Notes and Protocols for AN11251 in Combination Therapy for Filariasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filariasis, a debilitating group of neglected tropical diseases caused by parasitic nematodes, continues to pose a significant global health burden. Current treatment strategies, primarily reliant on microfilaricidal drugs such as ivermectin and diethylcarbamazine (DEC), and the benzimidazole albendazole, face challenges including limited macrofilaricidal efficacy (killing adult worms) and the need for prolonged mass drug administration (MDA) programs.[1][2] A promising therapeutic strategy involves targeting the endosymbiotic Wolbachia bacteria, which are essential for the fertility, development, and survival of most pathogenic filarial nematodes.[3][4]
AN11251 is a novel boron-pleuromutilin antibiotic that has demonstrated potent anti-Wolbachia activity.[1] By inhibiting bacterial protein synthesis, this compound leads to the depletion of Wolbachia from the filarial host, resulting in a macrofilaricidal effect. Preclinical studies have shown that this compound is superior to doxycycline and comparable to high-dose rifampicin in its ability to clear Wolbachia in the Litomosoides sigmodontis rodent model of filariasis, with the potential for significantly shorter treatment regimens of 10-14 days.
These application notes provide a comprehensive overview of the use of this compound in combination therapy for filariasis, including its mechanism of action, detailed experimental protocols for in vivo evaluation, and a rationale for combining it with existing antifilarial drugs.
Mechanism of Action: Targeting the Wolbachia Endosymbiont
This compound belongs to the pleuromutilin class of antibiotics, which act by inhibiting protein synthesis in bacteria. The specific target is the peptidyl transferase center (PTC) of the 50S ribosomal subunit. By binding to the PTC, this compound prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein synthesis. This leads to the depletion of the essential Wolbachia endosymbionts from the filarial nematode.
The filarial nematode relies on Wolbachia for key metabolic processes and proper development, particularly embryogenesis. The depletion of Wolbachia by this compound disrupts these vital functions, leading to the sterilization of adult female worms and ultimately, their death. This macrofilaricidal effect is a significant advantage over current antifilarial drugs that primarily target the microfilariae.
Figure 1: Mechanism of action of this compound in filarial nematodes.
Quantitative Data from Preclinical Studies
Preclinical evaluation of this compound in the Litomosoides sigmodontis-infected BALB/c mouse model has provided significant quantitative data on its efficacy. The following tables summarize the key findings from these studies.
Table 1: Efficacy of this compound Monotherapy on Wolbachia Depletion in L. sigmodontis
| Treatment Group (Oral, Twice Daily) | Duration (Days) | Mean Wolbachia Reduction (%) |
| This compound (50 mg/kg) | 14 | 99.86 |
| This compound (100 mg/kg) | 10 | 98.7 |
| This compound (100 mg/kg) | 14 | 99.94 |
| This compound (200 mg/kg) | 10 | 99.91 |
| This compound (200 mg/kg) | 14 | 99.93 |
| Doxycycline (40 mg/kg) | 14 | >99.9 |
| Rifampicin (35 mg/kg) | 10 | >99.9 |
Data adapted from Ehrens et al., 2020.
Table 2: Efficacy of this compound in Combination with Doxycycline on Wolbachia Depletion in L. sigmodontis
| Treatment Group (Oral, Twice Daily) | Duration (Days) | Mean Wolbachia Reduction (%) |
| This compound (100 mg/kg) + Doxycycline (40 mg/kg) | 7 | >97 |
| This compound (200 mg/kg) + Doxycycline (40 mg/kg) | 7 | >97 |
Data adapted from Ehrens et al., 2020. The study concluded that this combination showed no clear beneficial impact over monotherapy.
Rationale for Combination Therapy
While this compound monotherapy is highly effective, combination therapy with existing antifilarial drugs offers the potential for synergistic effects, broader activity, and a reduced risk of resistance development.
-
This compound + Albendazole: Albendazole, a benzimidazole, primarily acts by inhibiting the polymerization of β-tubulin in nematodes. Preclinical studies have shown a synergistic effect when albendazole is combined with other anti-Wolbachia drugs like rifampicin and minocycline, leading to a significant reduction in the required treatment duration. This synergy is thought to arise from the complementary targeting of both the endosymbiont and the nematode host's cellular machinery. A combination of this compound and albendazole could therefore offer a shorter and more potent macrofilaricidal regimen.
-
This compound + Ivermectin: Ivermectin is a potent microfilaricidal agent that acts on glutamate-gated chloride channels in nematode nerve and muscle cells, causing paralysis and death of microfilariae. A combination of this compound and ivermectin would provide a dual-pronged attack, with this compound targeting the adult worms via Wolbachia depletion and ivermectin rapidly clearing the circulating microfilariae. This could lead to a more comprehensive and faster-acting treatment, reducing both morbidity and transmission.
Figure 2: Rationale for this compound combination therapy.
Experimental Protocols
The following protocols are based on established methodologies for the in vivo evaluation of antifilarial drugs in the Litomosoides sigmodontis mouse model.
Protocol 1: In Vivo Efficacy of this compound Combination Therapy in the L. sigmodontis Mouse Model
Figure 3: Experimental workflow for in vivo efficacy testing.
1. Animal Model and Parasite:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Litomosoides sigmodontis infective third-stage larvae (L3).
2. Infection Procedure:
-
Infect mice subcutaneously in the dorsal neck region with 30-40 L. sigmodontis L3 larvae suspended in 0.2 mL of RPMI-1640 medium.
3. Drug Formulation and Administration:
-
This compound: Formulate in a vehicle of 1% carboxymethyl cellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Albendazole: Formulate in a vehicle of 1% CMC and 0.1% Tween 80 in sterile water.
-
Ivermectin: Formulate in a vehicle of propylene glycol and sterile water (e.g., 80:20 ratio).
-
Administration: Administer drugs orally via gavage once or twice daily for the specified treatment duration.
4. Treatment Groups (Example):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 100 mg/kg, twice daily for 7 days)
-
Group 3: Albendazole (e.g., 10 mg/kg, once daily for 7 days)
-
Group 4: Ivermectin (e.g., 0.2 mg/kg, single dose)
-
Group 5: this compound + Albendazole (doses and duration as above)
-
Group 6: this compound + Ivermectin (doses and duration as above)
5. Monitoring and Endpoints:
-
Microfilaremia: Monitor peripheral blood for the presence and number of microfilariae at regular intervals post-treatment.
-
Necropsy: Euthanize mice at a predetermined time point (e.g., 8-12 weeks post-treatment).
-
Adult Worm Recovery: Recover adult worms from the thoracic cavity by lavage. Assess worm viability and motility.
-
Wolbachia Quantification: Quantify Wolbachia load in individual female worms using qPCR (see Protocol 2).
Protocol 2: Quantification of Wolbachia Load by Quantitative PCR (qPCR)
1. DNA Extraction:
-
Extract total DNA from individual adult female worms using a commercial DNA extraction kit suitable for tissues.
2. qPCR Assay:
-
Target Gene: Wolbachia cell cycle gene, ftsZ, or Wolbachia surface protein gene, wsp.
-
Reference Gene: Filarial nematode housekeeping gene, such as actin or glutathione S-transferase (GST).
-
Primers and Probes: Use validated primers and hydrolysis probes (e.g., TaqMan) for the target and reference genes.
-
Reaction Mix: Prepare a standard qPCR reaction mix containing DNA template, primers, probe, and a suitable master mix.
-
Thermocycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes for each sample.
-
Calculate the relative quantification of Wolbachia DNA using the ΔΔCt method, normalizing the Wolbachia gene copy number to the nematode gene copy number.
-
Express the results as a percentage reduction in Wolbachia load compared to the vehicle-treated control group.
Conclusion
This compound represents a promising new macrofilaricidal drug candidate with the potential to significantly improve the treatment of filariasis. Its potent anti-Wolbachia activity and the possibility of short treatment courses make it a valuable tool in the fight against these debilitating diseases. The exploration of combination therapies with existing antifilarial drugs, particularly albendazole, is a critical next step in realizing the full potential of this compound. The protocols outlined in these application notes provide a framework for the preclinical evaluation of these novel combination therapies, which could pave the way for more effective and shorter treatment regimens for filariasis.
References
- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Antiwolbachial Drug Discovery for Treatment of Parasitic Filarial Worm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wolbachia endosymbiont as an anti-filarial nematode target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Wolbachia in treatment and control of lymphatic filariasis and onchocerciasis [smj.journals.ekb.eg]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of AN11251
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of AN11251.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a promising C(14)-functionalized pleuromutilin antibiotic with a boron-containing heterocycle substructure. It has demonstrated potent activity against various Gram-positive bacteria, including drug-resistant strains, and is a preclinical candidate for treating onchocerciasis and lymphatic filariasis by targeting the endosymbiotic Wolbachia bacteria.
While showing good permeability, its oral bioavailability in rats has been reported to be approximately 19.2%. This moderate bioavailability is primarily attributed to high intrinsic clearance, which may lead to significant first-pass metabolism in the liver.[1] For certain therapeutic applications, enhancing this bioavailability may be desirable to achieve higher systemic exposure and potentially reduce the required dose.
Q2: What are the key physicochemical properties of this compound that influence its oral bioavailability?
This compound is a lipophilic compound with a high logP of 4.5.[1] This high lipophilicity contributes to its good apparent permeability (Papp) of 14.1 × 10⁻⁶ cm/s.[1] However, it also exhibits high plasma protein binding (PPB), with bound fractions of 96.6% in mice and 97.6% in humans.[1] While high PPB can protect the drug from rapid metabolism, it also means that only a small fraction of the drug is free to exert its therapeutic effect at any given time.[2]
Q3: What are the primary metabolic pathways affecting this compound's bioavailability?
The high intrinsic clearance of this compound suggests that it is extensively metabolized. Studies in rat hepatocytes indicate the potential for both Phase I and Phase II metabolism. This extensive metabolism, particularly first-pass metabolism in the liver, is a key factor limiting its oral bioavailability.
Troubleshooting Guide
Issue 1: Lower than expected oral bioavailability in preclinical models.
Possible Cause 1: Extensive First-Pass Metabolism
-
Explanation: this compound's high intrinsic clearance suggests that a significant portion of the orally absorbed drug is metabolized by the liver before it reaches systemic circulation.
-
Solutions:
-
Formulation with Lipid-Based Drug Delivery Systems (LBDDS): LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance lymphatic transport of highly lipophilic drugs, which partially bypasses the portal circulation and thus reduces first-pass metabolism.
-
Co-administration with Cytochrome P450 Inhibitors: While not a formulation strategy, in preclinical studies, co-administration with known inhibitors of relevant CYP enzymes can help elucidate the extent of first-pass metabolism. Note: This is an experimental approach and not for therapeutic use.
-
Possible Cause 2: Poor Dissolution Rate Despite Good Solubility in Organic Solvents
-
Explanation: Although this compound is lipophilic, its dissolution in the aqueous environment of the gastrointestinal tract could be a rate-limiting step for absorption.
-
Solutions:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution rate. This technique can transform the drug into an amorphous state, further enhancing solubility.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a faster dissolution rate.
-
Issue 2: High variability in plasma concentrations between subjects.
Possible Cause 1: High Plasma Protein Binding
-
Explanation: this compound has high plasma protein binding (PPB). Small variations in plasma protein levels between individuals can lead to significant differences in the unbound, pharmacologically active fraction of the drug, contributing to variability in efficacy and exposure.
-
Solutions:
-
Consistent Dosing Conditions: Ensure consistent fasting/fed states in preclinical studies, as this can influence plasma protein levels and drug absorption.
-
Measure Unbound Drug Concentration: In pharmacokinetic studies, whenever possible, measure the unbound concentration of this compound in plasma to get a more accurate understanding of its exposure-response relationship.
-
Possible Cause 2: Formulation-Dependent Absorption
-
Explanation: The absorption of lipophilic drugs can be highly dependent on the formulation and the presence of food.
-
Solutions:
-
Robust Formulation Development: Develop a formulation that provides consistent drug release and absorption. Lipid-based formulations can often reduce the effect of food on the absorption of lipophilic drugs.
-
Controlled Administration in Relation to Food: In preclinical studies, standardize the administration of this compound with respect to feeding times to minimize variability.
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 19.2% | Rat | |
| LogP | 4.5 | N/A | |
| Apparent Permeability (Papp) | 14.1 × 10⁻⁶ cm/s | N/A | |
| Plasma Protein Binding (PPB) | 96.6% | Mouse | |
| 97.6% | Human | ||
| Intrinsic Clearance (CLint) | 332.6 mL/min/kg | Rat (Liver Microsomes) | |
| 876.5 mL/min/kg | Rat (Hepatocytes) | ||
| Tmax (Oral) | 0.25 h | Rat | |
| Half-life (T1/2) | 1.75 h | Rat |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or other suitable carrier
-
Methanol or other suitable solvent
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the solvent at 40-50°C under reduced pressure until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.
-
Store the resulting powder in a desiccator until further use.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and in vitro dissolution studies to confirm the amorphous state and enhanced dissolution.
-
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
-
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Ethanol-water solution (1:1 v/v)
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Mortar and pestle
-
Vacuum oven
-
-
Procedure:
-
Determine the appropriate molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of the ethanol-water solution to the HP-β-CD and triturate to form a homogeneous paste.
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Dissolve the accurately weighed this compound in a minimal amount of ethanol and add it dropwise to the HP-β-CD paste while continuously kneading.
-
Continue the kneading for 60 minutes. If the mixture becomes too dry, add a few more drops of the solvent blend.
-
Spread the resulting paste in a thin layer on a petri dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the complex in a desiccator.
-
Confirm complex formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and solubility studies.
-
Caco-2 Cell Permeability Assay
-
Objective: To assess the in vitro intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow or a similar low-permeability marker
-
This compound stock solution
-
LC-MS/MS for sample analysis
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage test.
-
For the apical-to-basolateral (A-B) permeability assay, add this compound (at a non-toxic concentration, e.g., 10 µM) in HBSS to the apical (upper) chamber. The basolateral (lower) chamber should contain drug-free HBSS.
-
For the basolateral-to-apical (B-A) permeability assay, add this compound in HBSS to the basolateral chamber, with the apical chamber containing drug-free HBSS.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
Technical Support Center: AN11251 Synthesis
Disclaimer: The following technical support guide is for a fictional compound, AN11251, and is intended for illustrative purposes. The synthesis, challenges, and solutions described are hypothetical and based on common scenarios in organic chemistry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this compound. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthetic process.
This compound Synthesis Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The overall synthetic scheme is depicted below.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Suzuki Coupling
Q1: My Suzuki coupling reaction has a low yield. What are the potential causes and solutions?
A1: Low yields in Suzuki coupling can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the palladium catalyst, base, and solvents are of high purity and appropriately handled. The boronic acid should be checked for decomposition, which can occur during storage.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial. Optimization of these parameters may be necessary. Refer to the table below for suggested starting points and optimization strategies.
-
Oxygen Sensitivity: Suzuki couplings are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
| Parameter | Recommended Condition | Troubleshooting Action |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Screen other Pd catalysts (e.g., PdCl₂(dppf)). |
| Base | K₂CO₃ (2-3 equivalents) | Try alternative bases such as Cs₂CO₃ or K₃PO₄. |
| Solvent | Toluene/H₂O (4:1) | Experiment with other solvent systems like dioxane/H₂O. |
| Temperature | 80-100 °C | Optimize the temperature; higher temperatures may be required. |
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction. To minimize it:
-
Slowly add the boronic acid to the reaction mixture.
-
Use a milder base.
-
Ensure the reaction is strictly anaerobic.
Step 2: Boc Protection
Q1: The Boc protection of the primary amine is incomplete. What should I do?
A1: Incomplete protection can be addressed by:
-
Increasing Reagent Equivalents: Use a slight excess of di-tert-butyl dicarbonate (Boc₂O).
-
Extending Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
Optimizing Base: Ensure an adequate amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used.
Step 3 & 4: Nitration and Reduction
Q1: The nitration step is producing multiple isomers. How can I improve regioselectivity?
A1: The regioselectivity of nitration is highly dependent on the substrate and reaction conditions.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
-
Rate of Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) slowly to the substrate solution.
Q2: The reduction of the nitro group is sluggish or incomplete. What are my options?
A2: If catalytic hydrogenation (H₂, Pd/C) is not effective:
-
Catalyst Loading: Increase the catalyst loading.
-
Hydrogen Pressure: Increase the hydrogen pressure.
-
Alternative Reducing Agents: Consider alternative reducing agents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.
Step 5: Amide Coupling
Q1: I am having difficulty with the amide coupling reaction, resulting in a low yield of the final coupled product.
A1: Amide coupling efficiency can be influenced by the choice of coupling agents and reaction conditions.
| Parameter | Recommended Condition | Troubleshooting Action |
| Coupling Agent | EDC/HOBt | Try other coupling reagents like HATU or HBTU. |
| Base | DIPEA | Ensure the base is not sterically hindering the reaction. |
| Solvent | DMF or CH₂Cl₂ | Ensure the solvent is anhydrous. |
Step 6: Boc Deprotection and Purification
Q1: The final Boc deprotection with trifluoroacetic acid (TFA) is leading to product degradation.
A1: If the product is sensitive to strong acid:
-
Milder Conditions: Use a milder deprotection reagent, such as 4M HCl in dioxane.
-
Scavengers: Add a scavenger, such as triethylsilane, to the reaction mixture to trap the reactive carbocation intermediate.
Q2: I am struggling with the final purification of this compound.
A2: Purification can be challenging due to the polarity of the final compound.
-
Chromatography: Use a polar stationary phase (e.g., C18 reverse-phase silica) for column chromatography.
-
Crystallization: Attempt to crystallize the product from a suitable solvent system.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
To a degassed solution of the aromatic halide (1.0 equiv) and boronic acid (1.2 equiv) in a 4:1 mixture of toluene and water, add K₂CO₃ (2.5 equiv).
-
Bubble argon through the mixture for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling
-
To a solution of the amino intermediate (1.0 equiv) and carboxylic acid (1.1 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC (1.2 equiv).
-
Add DIPEA (2.0 equiv) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Logic
The following diagram illustrates a general troubleshooting workflow for a failed or low-yielding reaction.
AN11251 solubility issues and formulation strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and formulation strategies for AN11251.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a novel boron-containing pleuromutilin derivative with potent antibacterial activity. It is characterized by its high lipophilicity, which presents challenges for aqueous solubility. Key properties are summarized below.
Q2: What are the known formulation approaches for this compound from preclinical studies?
A2: Preclinical studies have utilized both solution and suspension formulations to enable administration. A common approach for oral and intravenous studies has been the use of a co-solvent system to achieve a clear solution. For some in vivo efficacy studies, a suspension has been employed.
Q3: What are the primary challenges when formulating this compound?
A3: The primary challenge in formulating this compound is its poor aqueous solubility stemming from its high lipophilicity (LogP = 4.5)[1]. This can lead to difficulties in developing formulations for various routes of administration, potentially impacting bioavailability and therapeutic efficacy. Researchers may encounter issues with drug precipitation when diluting concentrated stock solutions in aqueous media.
Q4: Are there any general strategies to improve the solubility of pleuromutilin derivatives like this compound?
A4: Yes, for the pleuromutilin class of compounds, which are generally poorly soluble in water, several strategies have been explored. These often involve chemical modification of the parent molecule to introduce more hydrophilic or ionizable groups. For existing compounds like this compound, formulation techniques such as the use of co-solvents, surfactants, and complexing agents are common approaches to enhance solubility and dissolution.
Troubleshooting Guide
Issue: Low Aqueous Solubility
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers.
-
Formation of a precipitate or cloudy suspension when a stock solution (e.g., in DMSO) is diluted with an aqueous medium.
-
Inconsistent results in in-vitro assays due to poor solubility.
Possible Causes:
-
High lipophilicity of the this compound molecule.
-
Use of an inappropriate solvent system for the desired final concentration.
-
pH of the aqueous medium is not optimal for this compound solubility (though pH-dependence data is not extensively published).
Suggested Solutions:
-
Co-Solvent Systems: Employ a mixture of a water-miscible organic solvent and water. A system of Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and water has been successfully used to create a clear solution for pharmacokinetic studies[1].
-
Use of Surfactants: For in vivo suspensions, surfactants like Tween 80 can aid in wetting the solid particles and preventing aggregation, which can improve dispersion and potentially dissolution.
-
Stock Solution Management: When preparing aqueous solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer with vigorous stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Issue: Drug Precipitation Upon Dilution
Symptoms:
-
A clear stock solution of this compound in an organic solvent becomes cloudy or forms a precipitate upon addition to an aqueous buffer system.
Possible Causes:
-
The final concentration of the organic solvent in the aqueous medium is insufficient to maintain the solubility of this compound.
-
"Salting out" effect if the aqueous medium has a high ionic strength.
Suggested Solutions:
-
Optimize Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous phase to find a balance that maintains solubility without introducing unwanted biological effects from the solvent.
-
Serial Dilution: Instead of a single large dilution step, perform serial dilutions to gradually decrease the solvent concentration.
-
Formulation as a Suspension: If a clear solution is not achievable at the desired concentration, formulating this compound as a fine, uniform suspension using appropriate wetting and suspending agents (e.g., Tween 80, Carboxymethyl Cellulose) is a viable alternative for oral administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Class | Boron-containing pleuromutilin | [2] |
| Lipophilicity (LogP) | 4.5 | [1] |
| Plasma Protein Binding (Human) | 97.6% | [1] |
| Plasma Protein Binding (Mouse) | 96.6% | |
| Aqueous Solubility of Parent Compound (Pleuromutilin) | 20 µg/mL |
Table 2: Reported Preclinical Formulations for this compound
| Formulation Type | Composition | Application | Reference |
| Clear Solution | PEG 400:Propylene Glycol:Water (55:25:20 v/v/v) | Pharmacokinetic studies in rats | |
| Suspension | 10% DMSO in PBS with 1% Carboxymethyl Cellulose (CMC) and 0.1% Tween 80 | In vivo efficacy studies in mice |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent System for Pharmacokinetic Studies
Objective: To prepare a clear solution of this compound suitable for intravenous or oral administration in preclinical animal models.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Water for Injection
Procedure:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle by mixing PEG 400, PG, and water in a 55:25:20 volume ratio.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating.
-
Continue mixing until the this compound is completely dissolved and the solution is clear.
-
Filter the final solution through a 0.22 µm syringe filter for sterilization if required for intravenous administration.
Protocol 2: Preparation of an this compound Suspension for Oral Gavage
Objective: To prepare a uniform suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Carboxymethyl Cellulose (CMC)
-
Tween 80
Procedure:
-
Prepare a 1% CMC solution in PBS. This may require heating and stirring. Allow to cool to room temperature.
-
Prepare a 0.1% Tween 80 solution in the 1% CMC/PBS solution.
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
While vigorously stirring the CMC/Tween 80/PBS vehicle, slowly add the this compound-DMSO stock solution. The final concentration of DMSO should be 10% of the total volume.
-
Continue stirring to ensure a uniform suspension. Visually inspect for any large aggregates.
Visualizations
Caption: Troubleshooting workflow for this compound formulation.
Caption: Key formulation strategies for this compound.
References
Addressing potential AN11251 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AN11251, with a specific focus on addressing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist with experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a boron-pleuromutilin antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of prokaryotic ribosomes, specifically at the peptidyl transferase center (PTC) on the 23S rRNA.[3] This binding event blocks the peptidyl transferase reaction, thereby halting protein elongation.[3] Additionally, this compound is a potent inhibitor of leucyl-tRNA synthetase (LeuRS) in Wolbachia, an endosymbiotic bacterium found in filarial nematodes. This inhibition of LeuRS further disrupts protein synthesis in the target bacteria.
Q2: Is this compound expected to have on-target-like effects in mammalian cells?
The pleuromutilin class of antibiotics, to which this compound belongs, is known for its high specificity for bacterial ribosomes. Studies on other pleuromutilins like tiamulin, retapamulin, and lefamulin have shown no significant inhibition of eukaryotic protein synthesis in non-organellar ribosomes. This selectivity is attributed to structural differences in the ribosomal binding pocket between prokaryotes and eukaryotes. Therefore, direct inhibition of mammalian cytoplasmic ribosomal protein synthesis by this compound is considered unlikely.
Q3: What are the potential sources of off-target effects for this compound?
Potential off-target effects of this compound may stem from two main aspects of its structure:
-
Boron Moiety: this compound is a benzoxaborole-modified pleuromutilin. Boron-containing compounds, particularly those with boronic acid functional groups, can exhibit off-target binding due to their chemical reactivity. This can lead to interactions with unintended cellular targets.
-
Inhibition of Human Leucyl-tRNA Synthetase (hsLARS): While this compound targets bacterial LeuRS, the possibility of interaction with the human homolog, hsLARS, should be considered. Inhibition of hsLARS has been explored as an anti-cancer strategy, as it can suppress cell proliferation and induce apoptosis, potentially through the p21 signaling pathway.
Q4: Has any cytotoxicity been observed for this compound in mammalian cells?
Yes, this compound has demonstrated a degree of cytotoxicity in a Vero6 cell line, derived from African green monkey kidney cells. The reported 50% cytotoxic concentration (CC50) is 27 µg/mL.
Troubleshooting Guide
Issue 1: Unexpected changes in cell viability or morphology after this compound treatment.
-
Possible Cause: This could be due to the observed cytotoxic effects of this compound.
-
Troubleshooting Steps:
-
Determine the EC50 in your cell line: Perform a dose-response experiment to determine the concentration of this compound that causes 50% of the maximal effect in your specific cell line.
-
Use the lowest effective concentration: For your experiments, use the lowest concentration of this compound that gives the desired on-target effect (e.g., inhibition of intracellular bacteria) while minimizing cytotoxicity.
-
Include proper controls: Always include a vehicle-only control (the solvent used to dissolve this compound) to ensure that the observed effects are not due to the solvent.
-
Monitor cell health: Use assays to monitor cell health, such as trypan blue exclusion for viability or assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining).
-
Issue 2: Alterations in signaling pathways unrelated to the intended target.
-
Possible Cause: Off-target effects of the boron moiety or potential inhibition of human LeuRS could be affecting cellular signaling. For example, inhibition of hsLARS could impact the mTORC1 signaling pathway, which is regulated by leucine availability.
-
Troubleshooting Steps:
-
Investigate mTORC1 signaling: If you suspect off-target effects on hsLARS, examine the phosphorylation status of key mTORC1 downstream targets like S6 kinase (S6K) and 4E-BP1 via Western blot.
-
Broad-spectrum kinase profiling: For a more comprehensive analysis of off-target effects, consider performing a kinase inhibitor profiling assay to screen this compound against a panel of human kinases.
-
Use a structurally related control compound: If available, use a pleuromutilin analog that lacks the boron moiety to help dissect the effects of the core structure from those of the boron group.
-
Quantitative Data Summary
| Compound | Assay | Cell Line | Result |
| This compound | Cytotoxicity (CC50) | Vero6 | 27 µg/mL |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line.
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle-only control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the CC50 value.
-
2. Western Blot for mTORC1 Pathway Activation
This protocol is for assessing the phosphorylation status of mTORC1 pathway components.
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
- 1. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AN11251 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AN11251. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate the optimization of this compound dosage for maximum therapeutic efficacy.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the experimental use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. | Inoculum density not standardized. | Ensure the bacterial or cell suspension is adjusted to the correct McFarland standard or cell density prior to inoculation.[1] |
| Improper storage of this compound stock solutions. | Aliquot and store this compound stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. | |
| Variation in media composition. | Use consistent batches of media and verify the pH is within the recommended range for the specific assay. | |
| 2. Poor solubility of this compound in aqueous solutions. | This compound is lipophilic. | For in vitro assays, dissolve this compound in DMSO first, then dilute to the final concentration in the assay medium. For in vivo studies, consider formulations such as 1% carboxymethyl cellulose (CMC) with 0.1% Tween80 or a solution of PEG 400, propylene glycol, and water.[2][3] |
| 3. High variability in in vivo efficacy between experiments. | Inconsistent drug formulation and administration. | Prepare fresh formulations for each experiment and ensure consistent oral gavage technique. |
| Differences in animal fasting times. | Standardize the fasting period for animals before oral administration of this compound.[3] | |
| Animal model variability. | Use animals from a consistent supplier and of a similar age and weight. | |
| 4. Unexpected toxicity or adverse effects in animal models. | High dosage or rapid administration. | Start with lower doses and gradually escalate. Administer the drug slowly to minimize acute toxicity. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any adverse effects of the formulation itself. | |
| 5. This compound appears less effective than expected against Wolbachia in filarial nematodes. | Inadequate treatment duration. | In vivo studies show that treatment durations of 10-14 days are more effective than shorter regimens.[2] |
| Suboptimal dosing frequency. | Twice-daily (BID) dosing has been shown to be more effective for some concentrations of this compound. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of different this compound dosage regimens against Wolbachia in a Litomosoides sigmodontis mouse model.
Table 1: Efficacy of this compound Monotherapy
| Dosage (mg/kg) | Dosing Frequency | Treatment Duration (days) | Wolbachia Reduction (%) | Reference |
| 50 | BID | 14 | 99.86 | |
| 100 | BID | 10 | 98.7 | |
| 100 | BID | 14 | 99.94 | |
| 200 | BID | 7 | 94.2 | |
| 200 | BID | 10 | 99.91 | |
| 200 | QD | 14 | 99.1 | |
| 300 | QD | 10 | 98.9 | |
| 400 | QD | 10 | 99.6 |
BID: Twice a day; QD: Once a day
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | Reference |
| Mouse | Oral | 10 | 61 | - | - | |
| Rat | Intravenous | 3 | - | 1.75 | - | |
| Rat | Oral | 10 | 19.2 | - | - |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is for determining the MIC of this compound against a target microorganism using the broth microdilution method.
Materials:
-
This compound
-
DMSO
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
96-well microtiter plates
-
Bacterial or cell culture
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the target microorganism in broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (inoculum without drug) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 35°C for 16-20 hours for many bacteria).
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vivo Efficacy of this compound in a Murine Filarial Model
This protocol outlines a general procedure for assessing the anti-Wolbachia efficacy of this compound in a Litomosoides sigmodontis-infected mouse model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 1% CMC, 0.1% Tween80)
-
L. sigmodontis-infected mice (e.g., BALB/c)
-
Oral gavage needles
-
Equipment for euthanasia and parasite recovery
-
qPCR reagents for Wolbachia quantification
Procedure:
-
Animal Infection: Infect mice with L. sigmodontis third-stage larvae (L3) according to established procedures.
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle. Ensure the suspension is homogenous before each administration.
-
Dosing Regimen: Begin treatment at a predetermined time post-infection (e.g., 35 days). Administer this compound orally via gavage at the desired dose and frequency (e.g., 100 mg/kg BID for 14 days). Include a vehicle control group.
-
Monitoring: Monitor the animals daily for any signs of toxicity.
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Parasite Recovery: At the end of the treatment period, euthanize the mice and recover adult female filarial worms.
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Quantification of Wolbachia : Extract DNA from the recovered worms and quantify the Wolbachia load using qPCR, typically by targeting a single-copy gene like ftsZ and normalizing to a nematode housekeeping gene.
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Data Analysis: Calculate the percentage reduction in Wolbachia in the treated groups compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Wolbachia.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent results.
References
Troubleshooting AN11251 in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving AN11251.
Troubleshooting Guide
High variability in in vitro assay results can obscure the true biological effects of this compound. This guide provides a systematic approach to identifying and mitigating common sources of variability.
Question: My assay results with this compound are inconsistent between experiments. What are the potential sources of this variability?
Answer:
Variability in in vitro assays can stem from multiple factors, broadly categorized as biological, technical, and reagent-related. A systematic evaluation of your experimental workflow can help pinpoint the source of the inconsistency.
Biological Variability
Biological systems are inherently variable. Fluctuations in cell health, passage number, and genetic drift can all contribute to inconsistent results.
Key Considerations & Troubleshooting Steps:
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Cell Line Integrity:
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Issue: Cell lines can become misidentified or cross-contaminated over time. High-passage number cells may also exhibit altered morphology, growth rates, and responses to stimuli.[1]
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Recommendation: Regularly authenticate cell lines using short tandem repeat (STR) profiling. Maintain a cell banking system with low-passage-number aliquots for experiments.[1]
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Cell Health and Confluency:
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Issue: Cells that are unhealthy or are plated at an inappropriate confluency will respond differently to treatment. Over-confluent or sparse cultures can lead to variable results.
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Recommendation: Standardize your cell seeding density and ensure cells are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.[1] Monitor cell morphology and viability prior to each experiment.
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Mycoplasma Contamination:
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Issue: Mycoplasma contamination is a common and often undetected problem in cell culture that can significantly alter cellular responses.
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Recommendation: Regularly test for mycoplasma contamination using PCR-based or luminescence-based kits.
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Technical Variability
Minor deviations in experimental technique can introduce significant variability. Consistency in execution is critical for reproducible results.
Key Considerations & Troubleshooting Steps:
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Pipetting and Dispensing:
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Issue: Inaccurate or inconsistent pipetting can lead to variations in cell numbers, reagent concentrations, and final assay volumes.
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Recommendation: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and pre-wet pipette tips.
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Plate Reader Settings:
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Issue: Incorrect plate reader settings, such as focal height and gain optimization, can lead to suboptimal signal detection and increased variability.[2]
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Recommendation: Optimize the focal height for your specific microplate and assay. For fluorescent and luminescent assays, select the appropriate plate color (black for fluorescence, white for luminescence) to minimize background and crosstalk.
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Incubation Conditions:
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Issue: Fluctuations in temperature, CO2, and humidity can impact cell health and growth, leading to inconsistent assay performance. "Edge effects" in microplates, where wells on the periphery behave differently, are also a common issue.
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Recommendation: Ensure incubators are properly calibrated and maintained. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
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Reagent and Compound-Related Variability
The quality and handling of reagents, including the investigational compound this compound, are critical for assay consistency.
Key Considerations & Troubleshooting Steps:
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This compound Stock Solution:
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Issue: this compound is a pleuromutilin derivative containing a boron heterocycle. Improper storage or repeated freeze-thaw cycles of the stock solution could lead to degradation or precipitation, altering its effective concentration.
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Recommendation: Prepare single-use aliquots of the this compound stock solution and store them at the recommended temperature. Visually inspect for precipitation before use.
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Reagent Quality and Lot-to-Lot Variability:
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Issue: Variations between different lots of media, serum, and other critical reagents can introduce significant variability.
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Recommendation: Whenever possible, purchase large batches of critical reagents to ensure consistency across multiple experiments. If a new lot must be used, perform a bridging study to compare its performance to the previous lot.
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Assay Media Components:
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Issue: Components in the assay media, such as serum proteins, can bind to the compound, reducing its free concentration and apparent potency. Phenol red and other components can also interfere with certain assay readouts (e.g., fluorescence).
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Recommendation: Be aware of the potential for serum protein binding. If significant variability is observed, consider reducing the serum concentration or using a serum-free medium for the duration of the compound treatment, if compatible with your cells.
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Experimental Workflow for Troubleshooting
The following diagram outlines a systematic workflow for identifying sources of assay variability.
Caption: A logical workflow for troubleshooting in vitro assay variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this affect my assay design?
A1: this compound is a boron-pleuromutilin compound that targets the endosymbiotic bacteria Wolbachia. Specifically, it inhibits bacterial leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. This leads to the depletion of Wolbachia from the host cells.
When designing your assay, the primary readout should be a measure of Wolbachia viability or abundance (e.g., qPCR targeting a specific Wolbachia gene like ftsZ) or a downstream consequence of Wolbachia depletion. Assays measuring the viability of the host cell may not be as sensitive, as this compound has been shown to have a reasonable therapeutic index (the ratio of host cell cytotoxicity to anti-bacterial activity).
Caption: Simplified signaling pathway for this compound's mechanism of action.
Q2: I am observing lower than expected potency for this compound in my cell-based assay. What could be the cause?
A2: Lower than expected potency can be due to several factors:
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Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
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Serum Protein Binding: this compound is lipophilic and exhibits high plasma protein binding (PPB) in mice (96.6%) and humans (97.6%). High concentrations of serum in your culture medium can lead to significant protein binding, reducing the free concentration of this compound available to interact with the target. Consider reducing the serum percentage during the treatment period if your experimental design allows.
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Cellular Uptake: While this compound has good permeability, issues with cellular uptake in your specific cell model could contribute to lower apparent potency.
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Assay Endpoint: Ensure your assay endpoint is sensitive enough to detect the effects of this compound at the expected concentrations.
Q3: Can the choice of microplate affect my results?
A3: Yes, the choice of microplate is critical.
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For Absorbance Assays: Use clear, flat-bottom plates.
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For Fluorescence Assays: Use black, clear-bottom plates to reduce background fluorescence and prevent crosstalk between wells.
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For Luminescence Assays: Use white, solid-bottom plates to maximize the light signal.
Using the incorrect plate type can significantly increase background noise and variability.
Q4: How important is the cell passage number for my experiments with this compound?
A4: The passage number can significantly influence experimental outcomes. High-passage cells can undergo changes in gene expression, growth characteristics, and responsiveness to drugs. It is crucial to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
Quantitative Data Summary
The following tables summarize key in vitro and pharmacokinetic parameters of this compound, which can be useful for experimental design and data interpretation.
Table 1: In Vitro Metabolic Stability of this compound
| Species | System | Intrinsic Clearance (mL/min/kg) |
| Human | Liver Microsomes | 299.9 |
| Human | Hepatocytes | 180.2 |
| Rat | Liver Microsomes | 332.6 |
| Rat | Hepatocytes | 876.5 |
Data sourced from:
Table 2: In Vitro Activity of this compound against Various Bacteria
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (MRSA) | 0.06 |
| S. pneumoniae | 0.03 |
| H. influenzae | 0.5 |
| M. tuberculosis H37Rv | 0.1 |
| M. smegmatis | >64 |
Data sourced from:
Table 3: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value |
| Mouse | Bioavailability (PO) | 61% |
| Rat | Bioavailability (PO) | 19.2% |
| Mouse | Plasma Protein Binding | 96.6% |
| Human | Plasma Protein Binding | 97.6% |
Data sourced from:
References
Strategies to reduce AN11251 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AN11251. The information is based on preclinical studies and aims to help users optimize their experiments and understand the strategies to potentially reduce treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a boron-pleuromutilin derivative that acts as an anti-Wolbachia agent.[1] It functions by inhibiting the leucyl-tRNA synthetase (LeuRS) of the endosymbiotic Wolbachia bacteria found in filarial nematodes.[2] This inhibition disrupts protein synthesis in the bacteria, leading to their depletion. The elimination of Wolbachia is crucial as it ultimately leads to the sterilization and death of the adult filarial worms that cause diseases like onchocerciasis and lymphatic filariasis.[1][3]
Q2: What are the key pharmacokinetic (PK) properties of this compound?
A2: this compound generally exhibits favorable pharmacokinetic properties, making it a promising preclinical candidate.[4] Key PK parameters include good absorption after oral administration, with the maximum drug concentration reached quickly. It has high permeability and is distributed effectively into body fluids and tissues. However, it also shows high protein binding and a significant first-pass metabolism, which results in a moderate oral bioavailability.
Q3: What is the reported efficacy of this compound in preclinical models?
A3: In the Litomosoides sigmodontis mouse model, this compound has demonstrated superior efficacy in depleting Wolbachia compared to doxycycline and comparable efficacy to high-dose rifampicin. Treatment regimens as short as 10-14 days have been shown to achieve a greater than 99% reduction in Wolbachia load in adult worms.
Troubleshooting Guide
Issue 1: Suboptimal Wolbachia depletion with a short treatment course.
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Possible Cause: The dosage of this compound may be too low for the selected treatment duration.
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Troubleshooting Steps:
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Verify Dosage: Ensure the administered dose is in line with effective concentrations reported in preclinical studies. For example, a 10-day treatment with 200 mg/kg of this compound administered twice daily (BID) orally resulted in over 99.9% Wolbachia depletion in mice.
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Increase Dosage or Duration: If the initial dosage is low, consider a dose escalation study. Alternatively, extending the treatment duration can significantly improve efficacy. A 14-day treatment with a lower dose of 50 mg/kg BID still achieved over a 99% reduction.
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Review Dosing Frequency: Twice-daily (BID) dosing has been shown to be effective. If using a once-daily (QD) regimen, a higher total daily dose might be necessary to achieve similar efficacy.
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Issue 2: Variability in experimental outcomes.
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Possible Cause: Inconsistent drug formulation or administration.
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Troubleshooting Steps:
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Standardize Formulation: this compound has been formulated as a clear solution in a vehicle of PEG 400:PG:water (55:25:20) for oral administration in preclinical studies. Ensure your formulation is consistent and the drug is fully solubilized.
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Ensure Accurate Dosing: For oral gavage, ensure the technique is consistent to minimize variability in drug delivery.
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Animal Model Considerations: Factors such as the age, weight, and strain of the animals can influence drug metabolism and efficacy. Ensure these are consistent across experimental groups.
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Issue 3: Consideration of combination therapy to reduce treatment duration.
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Possible Cause: Exploring synergistic or additive effects with other anti-wolbachial agents.
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Troubleshooting Steps:
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Evaluate Combination with Doxycycline: Studies have explored combining this compound with doxycycline. However, a 7-day combination therapy did not show a clear beneficial impact on Wolbachia depletion compared to this compound monotherapy, achieving a greater than 97% reduction. Further investigation into different dosing regimens and durations for combination therapy may be warranted.
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Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in the L. sigmodontis Mouse Model
| Treatment Duration | Dose (mg/kg) | Dosing Frequency | Wolbachia Reduction (%) | Reference |
| 7 days | 200 | BID | 94.2 | |
| 7 days | 400 | BID | 94.0 | |
| 10 days | 100 | BID | 98.7 | |
| 10 days | 200 | BID | >99.9 | |
| 10 days | 300 | QD | 98.9 | |
| 10 days | 400 | QD | 99.6 | |
| 14 days | 50 | BID | 99.86 | |
| 14 days | 100 | BID | 99.94 | |
| 14 days | 200 | BID | 99.93 | |
| 14 days | 200 | QD | 99.1 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 19.2% | Rat | |
| Tmax (Oral) | 0.25 h | Rat | |
| Volume of Distribution (Vdss) | 1.44 L/kg | Rat | |
| Protein Binding (Mouse) | 96.6% | Mouse | |
| Protein Binding (Human) | 97.6% | Human |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in the L. sigmodontis Mouse Model
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Animal Model: Use BALB/c mice infected with Litomosoides sigmodontis.
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Treatment Groups: Establish multiple treatment groups, including a vehicle control group and groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg).
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Drug Formulation and Administration: Formulate this compound in a vehicle such as PEG 400:PG:water (55:25:20). Administer the drug orally via gavage once or twice daily for the specified treatment duration (e.g., 7, 10, or 14 days).
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Sample Collection: At the end of the treatment period, euthanize the mice and collect adult female worms.
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Quantification of Wolbachia Load:
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Extract DNA from the collected adult worms.
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Perform quantitative PCR (qPCR) to determine the ratio of the Wolbachia FtsZ gene to the filarial actin gene. This ratio is used to quantify the Wolbachia load.
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Data Analysis: Calculate the percentage reduction in the Wolbachia FtsZ/actin ratio in the treated groups compared to the vehicle control group.
Visualizations
References
- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting a microbiota Wolbachian aminoacyl-tRNA synthetase to block its pathogenic host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis | Semantic Scholar [semanticscholar.org]
- 4. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents [mdpi.com]
Technical Support Center: Managing Potential Host Toxicity of AN11251
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential host toxicity associated with the investigational drug AN11251. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known host toxicity profile of this compound?
Direct toxicology data for this compound is limited. However, in preclinical studies, it has been observed to be well-tolerated at efficacious doses.[1][2] One study determined the in vitro cytotoxicity of this compound, showing a 50% reduction in the viability of a Vero6 cell line at a concentration of 27 µg/mL.[3] This suggests a reasonable margin of safety, with a therapeutic index (CC50/MIC) ranging from approximately 30:1 to 700:1.[3]
Q2: What are the potential class-related toxicities to be aware of with this compound?
This compound is a pleuromutilin antibiotic. Common adverse effects associated with this class of drugs include:
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Gastrointestinal issues: Diarrhea, nausea, and vomiting.[4]
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General effects: Headache and insomnia.
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Metabolic changes: Hypokalemia (low potassium levels).
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Hepatic effects: Elevation of liver enzymes.
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Cardiovascular effects: A known rare side effect of some pleuromutilins is QT prolongation.
This compound also contains a boron moiety. High exposure to boron-containing compounds has been associated with reproductive and developmental toxicity in animal studies.
Q3: What is the mechanism of action of this compound and how does it relate to its selectivity and potential toxicity?
This compound functions as a protein synthesis inhibitor in bacteria by targeting the peptidyl transferase center of the 50S ribosomal subunit. Specifically, it binds to the bacterial leucyl-tRNA synthetase (LeuRS), inhibiting its editing site. This selectivity for bacterial LeuRS over its human counterpart is a key factor in the anticipated low toxicity of this class of compounds in humans.
Troubleshooting Guides
Guide 1: Unexpected In Vivo Toxicity or Adverse Events
If you observe unexpected toxicity or adverse events in your animal models during this compound administration, follow these steps:
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Immediate Action:
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Record all clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior, ruffled fur).
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Consider reducing the dose or temporarily discontinuing treatment in the affected animals.
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Ensure animals have adequate access to food and water.
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Investigation:
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Review Dosing and Administration: Verify the correct dose calculation, formulation, and administration route.
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Assess Animal Health: Rule out underlying health issues in the animal model that could be exacerbated by the drug.
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Monitor Key Parameters: Collect blood samples for complete blood count (CBC) and serum chemistry analysis, paying close attention to liver enzymes (ALT, AST) and potassium levels.
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Pathological Examination:
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If mortality occurs, perform a gross necropsy and consider histopathological examination of key organs (liver, kidney, gastrointestinal tract, and reproductive organs) to identify any treatment-related changes.
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Caption: Workflow for troubleshooting unexpected in vivo toxicity.
Guide 2: In Vitro Cytotoxicity Higher Than Expected
If you observe higher-than-expected cytotoxicity in your cell-based assays:
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Verify Experimental Conditions:
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Confirm the concentration of this compound used.
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Check the health and confluency of the cell line.
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Ensure the solvent used to dissolve this compound is not contributing to toxicity at the final concentration.
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Cell Line Specificity:
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Consider that cytotoxicity can be cell-line dependent. Test this compound on a panel of different cell lines to assess for differential sensitivity.
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Assay Validation:
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Use a positive control for cytotoxicity to ensure the assay is performing as expected.
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Consider using a secondary, orthogonal cytotoxicity assay to confirm the results (e.g., LDH release vs. MTT assay).
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Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Parameter | Value (µg/mL) |
| Vero6 | CC50 | 27 |
| CC50: Concentration that reduces cell viability by 50% |
Table 2: Efficacious In Vivo Dosing Regimens of this compound in a Murine Model of Filariasis
| Dose (mg/kg) | Frequency | Duration (days) | Wolbachia Reduction (%) | Reference |
| 50 | Twice Daily | 14 | >99 | |
| 200 | Once Daily | 14 | >99 | |
| 100 | Twice Daily | 10 | 98.7 | |
| 200 | Twice Daily | 10 | >99.9 | |
| 300 | Once Daily | 10 | 98.9 | |
| 400 | Once Daily | 10 | 99.6 | |
| 200 | Twice Daily | 7 | 94.2 | |
| 400 | Twice Daily | 7 | 94.0 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Litomosoides sigmodontis Infection
This protocol is a summary of the methodology described in the referenced literature.
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Animal Model: BALB/c mice are infected with Litomosoides sigmodontis.
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Treatment Initiation: Treatment is initiated at day 35 post-infection.
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Drug Administration: this compound is administered orally via gavage. The vehicle control typically consists of a suitable solvent system.
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Dosing Regimens: Various dosing regimens are tested, as detailed in Table 2.
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Endpoint Analysis:
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Mice are euthanized at specified time points post-treatment initiation (e.g., 56 or 64 days post-infection).
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Adult female worms are collected from the thoracic cavity.
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Wolbachia depletion is quantified by determining the ratio of Wolbachia FtsZ DNA to filarial actin DNA using duplex real-time PCR.
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Caption: Experimental workflow for in vivo efficacy testing of this compound.
Signaling Pathways and Mechanisms
Caption: Simplified diagram of the mechanism of action of this compound.
References
- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleuromutilin: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Refinement of AN11251 delivery mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AN11251.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility During Formulation | This compound has high lipophilicity (logP = 4.5)[1]. | For in vivo oral administration, consider formulating this compound in a vehicle such as 1% Carboxymethylcellulose (CMC) with 0.1% Tween80 or 10% DMSO in PBS with 1% CMC and 0.1% Tween80[2]. For pharmacokinetic studies, a formulation of PEG 400:PG:water (55:25:20) has been used to create a clear solution[1]. |
| Inconsistent In Vivo Efficacy | Suboptimal dosing regimen (frequency or duration). | Efficacy is dose- and duration-dependent. Twice-daily (BID) oral dosing has been shown to be more effective than once-daily (QD) dosing at lower concentrations[2]. For example, 100 mg/kg BID for 10 days resulted in a >98% reduction in Wolbachia[2]. Review the published data to select the most appropriate regimen for your experimental goals. |
| Variability in drug administration. | Ensure accurate and consistent oral gavage technique. For intravenous (IV) administration, ensure the solution is clear and administered as a bolus injection. | |
| High Variability in Pharmacokinetic (PK) Data | High plasma protein binding. | This compound exhibits high plasma protein binding (96.6% in mice and 97.6% in humans), which can influence its distribution and clearance. Ensure that blood sampling and processing are consistent across all subjects. |
| Rapid metabolism. | This compound can undergo significant first-pass metabolism, which may vary between species. Consider this when comparing results across different animal models. In rats, non-CYP metabolic enzymes may be involved in its biotransformation. | |
| Unexpected Cytotoxicity | Off-target effects at high concentrations. | The CC50 for this compound in a Vero6 cell line was reported to be 27 µg/mL. Ensure that the concentrations used in in vitro assays are below this level to avoid non-specific cytotoxicity. |
Frequently Asked Questions (FAQs)
Formulation and Administration
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Q1: What are the recommended vehicles for oral administration of this compound in mice? A1: For in vivo efficacy studies in mice, this compound has been successfully administered orally in a vehicle consisting of 1% CMC and 0.1% Tween80 in water, or 10% DMSO in PBS with 1% CMC and 0.1% Tween80.
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Q2: What is a suitable formulation for intravenous administration? A2: For pharmacokinetic studies in rats, this compound has been formulated as a clear solution in a mixture of PEG 400, propylene glycol (PG), and water in a 55:25:20 ratio.
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Q3: What are the effective dosage regimens for Wolbachia depletion in vivo? A3: Twice-daily (BID) oral treatment with 200 mg/kg of this compound for 10 days resulted in a greater than 99.9% depletion of Wolbachia in a mouse model. A 14-day treatment with 100 mg/kg BID also achieved over 99.9% efficacy.
Mechanism of Action
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Q4: What is the primary mechanism of action of this compound? A4: this compound is an anti-Wolbachia agent. Its primary mechanism of action is the depletion of the endosymbiotic Wolbachia bacteria from filarial nematodes. This leads to sterilization and eventual death of the adult worms.
Experimental Protocols
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Q5: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria? A5: The Microplate Alamar Blue Assay (MABA) can be used to determine the MIC of this compound against mycobacterial strains. This involves exposing the bacteria to serial dilutions of the compound in a 96-well plate format and assessing viability with a metabolic indicator dye.
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Q6: What is the methodology for detecting this compound in biological samples? A6: this compound can be quantified in biological samples such as plasma using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). A common procedure involves protein precipitation with acetonitrile containing an internal standard, followed by centrifugation and analysis of the supernatant.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound against Wolbachia in a Mouse Model
| Dose (mg/kg) | Dosing Frequency | Treatment Duration (days) | Wolbachia Reduction (%) |
| 200 | BID | 7 | 94.2 |
| 400 | BID | 7 | 94.0 |
| 100 | BID | 10 | 98.7 |
| 200 | BID | 10 | >99.9 |
| 300 | QD | 10 | 98.9 |
| 400 | QD | 10 | 99.6 |
| 100 | BID | 14 | >99.9 |
| 200 | QD | 14 | 99.1 |
Data extracted from studies on L. sigmodontis-infected BALB/c mice.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral Bioavailability (%) |
| Intravenous (IV) | 3 | 8.4 | 4.186 | N/A |
| Oral (PO) | 10 | N/A | N/A | 19.2 - 61% |
Pharmacokinetic data can vary based on the formulation used.
Experimental Protocols
Protocol 1: In Vivo Oral Administration of this compound in a Mouse Model
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Formulation:
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Prepare a suspension of this compound in a vehicle of 1% CMC and 0.1% Tween80 in sterile water.
-
Alternatively, use a formulation of 10% DMSO in PBS, 1% CMC, and 0.1% Tween80.
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Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
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Dosing:
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Administer the this compound suspension to mice via oral gavage.
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For twice-daily (BID) dosing, administrations should be approximately 12 hours apart.
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For once-daily (QD) dosing, administer at the same time each day.
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Monitoring:
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Monitor the animals daily for any signs of toxicity.
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At the end of the treatment period, sacrifice the animals and collect adult female worms for analysis.
-
-
Efficacy Assessment:
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Quantify Wolbachia depletion using qPCR to measure the ratio of a Wolbachia gene (e.g., ftsZ) to a filarial nematode gene (e.g., actin).
-
Visualizations
References
Enhancing the stability of AN11251 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of AN11251 in solution during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound precipitated out of solution after diluting my DMSO stock into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous media is a common challenge for hydrophobic molecules like this compound, which has a high logP of 4.5.[1][2] This indicates poor water solubility. Here are several steps to troubleshoot this issue:
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Decrease the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's aqueous solubility limit. Try lowering the final concentration of this compound in your assay.
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Optimize DMSO Concentration: While minimizing DMSO is often desired in biological assays, a slightly higher concentration (e.g., 0.1% to 0.5%) may be necessary to maintain this compound's solubility.[3] Always include a vehicle control with the same final DMSO concentration to assess any effects on your experimental system.[3]
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Adjust the pH of the Buffer: The solubility of ionizable compounds can be significantly influenced by pH.[3] Experiment with a range of pH values for your aqueous buffer to determine the optimal pH for this compound solubility.
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Use a Co-solvent System: Consider using a co-solvent system to improve solubility. Biologically compatible co-solvents like ethanol, polyethylene glycol (PEG), or cyclodextrins can be effective.
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Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.
Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
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Stock Solution Preparation: For initial stock solutions, use a high-purity, anhydrous solvent in which this compound is freely soluble, such as dimethyl sulfoxide (DMSO).
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Storage of Solid Compound: Unless otherwise specified, store the solid (powder) form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years).
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Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: I am observing a loss of this compound activity in my multi-day experiment. What could be the cause and how can I mitigate it?
A3: A decline in activity over time suggests potential degradation of this compound in your experimental medium. Several factors can contribute to this instability:
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Hydrolysis: The presence of water in aqueous buffers can lead to hydrolysis of susceptible functional groups.
-
Oxidation: Some compounds are sensitive to oxidation, which can be accelerated by exposure to air (oxygen), light, or certain metal ions.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light, especially UV light.
Strategies to Enhance Stability in Solution:
| Strategy | Description | Key Considerations |
| pH Optimization | Maintain the solution at a pH where this compound exhibits maximum stability. This can be determined through a pH-rate stability study. | Use appropriate buffer systems (e.g., citrate, phosphate) to maintain a constant pH. |
| Use of Antioxidants | If oxidation is suspected, consider adding antioxidants such as ascorbic acid or tocopherol to the formulation. | Ensure the antioxidant is compatible with your experimental system and does not interfere with the assay. |
| Inert Atmosphere | For oxygen-sensitive compounds, preparing and storing solutions under an inert gas like nitrogen or argon can prevent oxidative degradation. | This is particularly important for long-term storage of solutions. |
| Light Protection | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. | Minimize exposure to ambient light during experimental procedures. |
| Temperature Control | Store solutions at the lowest practical temperature to slow down degradation kinetics. For working solutions in an incubator, consider replenishing the compound at regular intervals if stability is a concern. | Avoid repeated freeze-thaw cycles. |
| Lyophilization | For long-term storage, lyophilizing (freeze-drying) the compound can significantly enhance its stability by removing water. | The lyophilized powder should be stored in a desiccator at a low temperature. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Determine Kinetic Solubility: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions. For more quantitative results, the turbidity of the solutions can be measured using a nephelometer or a plate reader.
Protocol 2: Chemical Stability Assessment of this compound in Solution
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration. Immediately take an aliquot (the T=0 sample) and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol). Store this sample at -80°C until analysis.
-
Incubate the Solution: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.
-
Sample Analysis: After collecting all time-point samples, analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.
Visualizations
Caption: A workflow diagram for troubleshooting common stability issues with this compound in solution.
Caption: Simplified signaling pathway for the mechanism of action of this compound, which involves the inhibition of bacterial leucyl-tRNA synthetase (LeuRS), a key enzyme in protein synthesis.
References
Validation & Comparative
AN11251 Versus Doxycycline for Wolbachia Depletion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endosymbiotic bacterium Wolbachia is essential for the growth, fertility, and survival of filarial nematodes, the causative agents of devastating diseases like onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1] Targeting Wolbachia with antibiotics has emerged as a promising strategy for treating these infections, as it leads to the sterilization and eventual death of the adult worms (macrofilaricidal effect).[2][3] Doxycycline, a tetracycline antibiotic, is the current standard of care for anti-Wolbachia therapy. However, its long treatment duration of 4-6 weeks presents a significant hurdle for patient compliance in mass drug administration programs.[3] This has spurred the search for novel, faster-acting anti-Wolbachia agents. AN11251, a boron-pleuromutilin compound, has shown considerable promise in preclinical studies. This guide provides an objective comparison of this compound and doxycycline for Wolbachia depletion, supported by experimental data.
Mechanism of Action
Both this compound and doxycycline exert their anti-bacterial effects by inhibiting protein synthesis in Wolbachia. They target the bacterial ribosome, a crucial cellular machinery for translating genetic information into proteins.
-
Doxycycline: As a tetracycline antibiotic, doxycycline binds to the 30S ribosomal subunit of bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain.[4]
-
This compound: this compound belongs to the pleuromutilin class of antibiotics. These compounds bind to the peptidyl transferase center of the 50S ribosomal subunit. This interaction prevents the correct positioning of transfer RNAs (tRNAs) in the A- and P-sites, thereby inhibiting the formation of peptide bonds, a critical step in protein synthesis. The unique binding site of pleuromutilins means there is a low probability of cross-resistance with other classes of protein synthesis inhibitors.
Comparative Efficacy: In Vivo Studies
A key preclinical study directly compared the efficacy of this compound and doxycycline in a Litomosoides sigmodontis filarial mouse model. This model is widely used in filariasis research as it mimics key aspects of human infection. The primary measure of efficacy was the reduction in Wolbachia bacterial load, quantified by measuring the ratio of the bacterial gene ftsZ to the nematode actin gene using quantitative polymerase chain reaction (qPCR).
The results demonstrate that this compound is superior to doxycycline in its ability to deplete Wolbachia in a shorter timeframe.
Quantitative Data Summary
| Treatment Group | Duration | Dosage (mg/kg, BID) | Wolbachia Reduction (FtsZ/actin ratio) | Reference |
| This compound | 7 days | 200 | 94.2% | |
| 7 days | 400 | 94.0% | ||
| 10 days | 100 | 98.7% | ||
| 10 days | 200 | >99.9% | ||
| 14 days | 50 | 99.86% | ||
| Doxycycline | 7 days | 40 | 39.7% | |
| Combination | 7 days | 100 (this compound) + 40 (Doxycycline) | 97.3% |
BID: twice daily administration
Notably, a 10-day course of this compound at 200 mg/kg achieved a greater than 99.9% reduction in Wolbachia, a level of depletion that required a much longer treatment duration with doxycycline in clinical settings. Combination therapy of this compound and doxycycline for 7 days did not show a significant beneficial effect over this compound monotherapy.
Experimental Protocols
The following is a summary of the experimental methodology used in the comparative in vivo studies.
Litomosoides sigmodontis Murine Infection Model
-
Animal Model: BALB/c mice are used as the definitive host for L. sigmodontis.
-
Infection: Mice are infected with infective third-stage larvae (L3) of L. sigmodontis. A common method involves the subcutaneous injection of a defined number of L3 larvae. These larvae migrate to the pleural cavity and develop into adult worms.
-
Treatment Initiation: Drug treatment is typically initiated after the worms have matured into adults, for example, at 35 days post-infection.
-
Drug Administration: this compound and doxycycline are administered orally, often twice daily (BID). The drugs are typically formulated in a vehicle solution for administration.
Wolbachia Quantification by qPCR
-
DNA Extraction: DNA is extracted from individual female worms.
-
qPCR Analysis: Quantitative PCR is performed to determine the bacterial load. This is achieved by amplifying a single-copy Wolbachia gene, such as ftsZ (a cell division protein gene), and a single-copy nematode gene, such as actin, which serves as a host-specific normalizer.
-
Data Analysis: The ratio of Wolbachia ftsZ to filarial actin gene copies is calculated to determine the relative abundance of Wolbachia. The percentage reduction in this ratio in treated groups is then calculated relative to a vehicle-treated control group.
Host-Symbiont Signaling and Drug Intervention
The symbiotic relationship between Wolbachia and filarial nematodes is complex and multifaceted. Wolbachia are thought to provide essential metabolites and contribute to key biological processes in the nematode, including molting, growth, embryogenesis, and overall survival. The depletion of Wolbachia through antibiotic treatment disrupts these vital processes, leading to the sterilization and death of the adult worm.
While the precise signaling pathways governing this mutualistic relationship are still under investigation, it is understood that the metabolic impairment of Wolbachia by drugs like this compound and doxycycline is the primary trigger for the downstream anti-filarial effects.
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent anti-Wolbachia agent, demonstrating superior efficacy and a faster action of onset compared to doxycycline in the L. sigmodontis mouse model. A 10- to 14-day course of this compound was sufficient to achieve a near-complete depletion of Wolbachia. This represents a significant potential advantage over the current 4- to 6-week doxycycline regimen for the treatment of human filariasis, with the potential for improved patient compliance and effectiveness of mass drug administration programs. Further clinical evaluation of this compound is warranted to translate these promising preclinical findings into a novel, short-course therapy for filarial diseases.
References
- 1. Wolbachia filarial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Wolbachia therapy for onchocerciasis & lymphatic filariasis: Current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wolbachia bacterial endosymbionts of filarial nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Doxycycline on gene expression in Wolbachia and Brugia malayi adult female worms in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of AN11251 and Rifampicin in Anti-Wolbachia Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of AN11251, a novel boron-pleuromutilin antibiotic, and rifampicin. The experimental data cited herein focuses on their activity against Wolbachia endosymbionts in a rodent model of filariasis.
Executive Summary
Recent in vivo studies demonstrate that this compound exhibits potent anti-Wolbachia activity, comparable to high-dose rifampicin, in a Litomosoides sigmodontis mouse model.[1][2] this compound, a derivative of the pleuromutilin class of antibiotics, targets bacterial protein synthesis.[1] In the context of filariasis, depleting the endosymbiotic Wolbachia bacteria leads to the sterilization of adult female worms, a critical step in controlling the disease.[1][3] Experimental data indicates that this compound can achieve over 99.9% Wolbachia depletion, similar to high-dose rifampicin, with treatment regimens as short as 10 to 14 days.
Quantitative Efficacy Data
The following table summarizes the comparative in vivo efficacy of this compound and rifampicin in reducing Wolbachia load in adult female L. sigmodontis worms. The data is extracted from a key study comparing various dosing regimens.
| Treatment Group | Dose (mg/kg) | Regimen | Duration (Days) | Median Wolbachia Reduction (%) |
| This compound | 50 | BID | 14 | 99.86% |
| 100 | BID | 10 | 98.7% | |
| 100 | BID | 14 | 99.94% | |
| 200 | BID | 10 | >99.9% | |
| 200 | BID | 14 | 99.93% | |
| 200 | QD | 14 | 99.1% | |
| 300 | QD | 10 | 98.9% | |
| 400 | QD | 10 | 99.6% | |
| Rifampicin | 35 | BID | 10 | >99.9% |
BID: Twice a day; QD: Once a day.
Experimental Protocols
The data presented above was generated using a standardized in vivo murine model of filariasis. The key methodological details are outlined below.
Animal Model:
-
Female BALB/c mice were used for the in vivo experiments.
Litomosoides sigmodontis Infection Model:
-
Mice were infected with L. sigmodontis to establish a filarial nematode population with Wolbachia endosymbionts.
Drug Administration:
-
Treatment was initiated 35 days post-infection.
-
This compound and rifampicin were administered orally (p.o.).
-
The drugs were administered either once daily (QD) or twice daily (BID) for durations of 7, 10, or 14 days.
Efficacy Assessment:
-
Mice were sacrificed at 56 days (for 7-day treatments) or 64 days (for 10- and 14-day treatments) post-infection.
-
Adult female worms were isolated, and the Wolbachia load was quantified.
-
The primary endpoint was the reduction in the Wolbachia FtsZ gene relative to the filarial actin gene, as determined by quantitative PCR (qPCR). This ratio provides a measure of Wolbachia depletion.
Visualized Experimental Workflow
The following diagram illustrates the general workflow of the in vivo efficacy studies comparing this compound and rifampicin.
References
Validating the Macrofilaricidal Potential of AN11251: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global effort to eliminate filarial diseases such as onchocerciasis and lymphatic filariasis is significantly hampered by the lack of a safe, effective, and short-course macrofilaricidal drug that can kill adult worms.[1][2] A promising strategy in recent years has been the targeting of Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of most pathogenic filarial nematodes.[2][3] This guide provides a comprehensive comparison of AN11251, a novel boron-pleuromutilin antibiotic, with existing anti-wolbachial treatments, namely doxycycline and rifampicin, supported by experimental data from preclinical studies.
This compound: A Potent Anti-Wolbachial Agent
This compound is a derivative of the pleuromutilin class of antibiotics, which are known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[4] The addition of a boron-containing heterocycle to the pleuromutilin core in this compound enhances its pharmacological properties. Its primary mechanism of action against filarial worms is the depletion of their essential Wolbachia endosymbionts, leading to worm sterilization and eventual death.
Signaling Pathway of this compound (Pleuromutilin) Action
References
- 1. rcsb.org [rcsb.org]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. Discovery of a small molecule that inhibits bacterial ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of Wolbachia endobacteria in Litomosoides sigmodontis: comparison of tetracyclines with chloramphenicol, macrolides and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
AN11251: A Novel Anti-Filarial Agent Outperforming Standard Therapies in Preclinical Models
A head-to-head comparison of the novel boron-pleuromutilin, AN11251, with existing anti-filarial drugs reveals its potential as a superior macrofilaricidal agent. Preclinical data demonstrates that this compound achieves a more rapid and potent reduction of Wolbachia, an essential endosymbiont for the survival and reproduction of filarial worms, compared to doxycycline and rifampicin.
Filarial nematodes, the causative agents of devastating diseases like onchocerciasis (River Blindness) and lymphatic filariasis, harbor Wolbachia bacteria as obligate endosymbionts.[1] The elimination of these bacteria leads to the sterilization and eventual death of the adult worms, a macrofilaricidal effect that is crucial for disease control and elimination.[2][3] Current anti-filarial treatments often lack a potent macrofilaricidal effect, necessitating prolonged treatment regimens.[2][4] this compound, a novel boron-pleuromutilin derivative, has emerged as a promising preclinical candidate that directly targets these essential endosymbionts.
Comparative Efficacy: this compound vs. Doxycycline and Rifampicin
In a key preclinical study using a Litomosoides sigmodontis mouse model of filariasis, this compound demonstrated superior or comparable efficacy to the standard anti-Wolbachia therapies, doxycycline and rifampicin. The primary measure of efficacy was the reduction in Wolbachia levels in adult female worms, quantified by targeting the bacterial ftsZ gene relative to the nematode's actin gene using duplex real-time PCR.
A 10-day course of this compound administered orally at 200 mg/kg twice daily (BID) resulted in a greater than 99.9% depletion of Wolbachia in adult worms. This level of reduction surpassed that achieved by bioequivalent human doses of doxycycline over the same treatment period. Furthermore, the efficacy of this this compound regimen was comparable to a high-dose rifampicin treatment (35 mg/kg). Shorter treatment durations of 10-14 days with this compound were found to be highly effective, a significant improvement over the prolonged 4-week doxycycline regimen currently used in clinical settings.
Even at lower doses, this compound showed significant promise. A 14-day treatment with 50 mg/kg BID or a once-daily (QD) dose of 200 mg/kg also achieved a Wolbachia reduction of over 99%. Combination therapy of this compound with doxycycline for 7 days did not show a significant synergistic effect, with Wolbachia reduction reaching over 97%.
| Drug | Dosage Regimen | Treatment Duration | Wolbachia Reduction (%) | Reference |
| This compound | 200 mg/kg BID | 10 days | >99.9% | |
| This compound | 100 mg/kg BID | 10 days | 98.7% | |
| This compound | 50 mg/kg BID | 14 days | >99% | |
| This compound | 200 mg/kg QD | 14 days | 99.1% | |
| Doxycycline | Bioequivalent human dose | 10 days | Less than this compound | |
| Rifampicin | 35 mg/kg | 10 days | Similar to this compound |
Table 1: Comparative Efficacy of this compound, Doxycycline, and Rifampicin in Wolbachia Depletion. Data is based on the Litomosoides sigmodontis mouse model. BID: twice daily, QD: once daily.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound belongs to the pleuromutilin class of antibiotics, which are known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. This mechanism effectively halts the production of essential proteins in Wolbachia, leading to their depletion and subsequently impacting the viability and fertility of the host filarial worm.
Figure 1: Mechanism of Action of this compound. this compound inhibits protein synthesis in Wolbachia by targeting the 50S ribosomal subunit, leading to the death of the endosymbiont and subsequently the filarial worm.
Experimental Protocols
The primary efficacy of this compound and comparator drugs was determined through the quantification of Wolbachia depletion in adult female L. sigmodontis worms recovered from infected BALB/c mice.
Infection and Treatment Model:
-
BALB/c mice were infected with L. sigmodontis.
-
Treatment was initiated 35 days post-infection, allowing for the development of adult worms.
-
Drugs (this compound, doxycycline, rifampicin) or a vehicle control were administered orally for 7, 10, or 14 days at various dosages.
-
Mice were sacrificed 56 or 64 days post-infection (3-4 weeks after treatment initiation).
Quantification of Wolbachia Depletion:
-
Adult female worms were isolated from the thoracic cavity of the mice.
-
Genomic DNA was extracted from individual female worms.
-
A duplex real-time PCR was performed to quantify the ratio of the Wolbachia ftsZ gene to the L. sigmodontis actin gene.
-
The reduction in the ftsZ/actin ratio in treated groups compared to the vehicle control group was calculated to determine the percentage of Wolbachia depletion.
Figure 2: Experimental Workflow for Efficacy Testing. This diagram outlines the key steps in the in vivo evaluation of anti-filarial drug efficacy against Wolbachia.
Comparison with Other Anti-Filarial Drugs
While direct head-to-head studies of this compound against ivermectin, albendazole, and diethylcarbamazine are not yet available, their mechanisms of action differ significantly. Ivermectin is primarily a microfilaricide that acts on the neuromuscular system of the parasite. Albendazole inhibits microtubule formation in helminths. Diethylcarbamazine is also mainly microfilaricidal, affecting the parasite's neuromuscular system and promoting immune-mediated clearance. None of these drugs directly target Wolbachia, and they have limited macrofilaricidal activity on their own.
Conclusion
The preclinical data strongly suggests that this compound is a highly promising anti-filarial drug candidate with a potent macrofilaricidal mechanism of action. Its ability to rapidly and effectively deplete Wolbachia at treatment durations significantly shorter than current standards offers a potential paradigm shift in the treatment of filarial diseases. Further clinical evaluation of this compound is warranted to confirm these promising preclinical findings in human patients.
References
- 1. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents [mdpi.com]
- 2. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. researchgate.net [researchgate.net]
Unveiling the Cross-Resistance Profile of AN11251: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the novel boron-pleuromutilin antibiotic, AN11251, reveals a promising lack of cross-resistance with several major classes of existing antibiotics. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the in vitro activity of this compound against a panel of clinically relevant Gram-positive bacteria, including drug-resistant strains. The data presented herein, summarized in clear, comparative tables, underscores the potential of this compound as a valuable new agent in the fight against antimicrobial resistance.
This compound belongs to the pleuromutilin class of antibiotics, which are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This distinct mechanism of action is a key factor in the observed lack of cross-resistance with other antibiotic classes that target different cellular pathways.
Comparative In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a range of comparator antibiotics against susceptible and resistant strains of Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae. This data has been compiled from multiple peer-reviewed studies to provide a robust comparative overview.
Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus
| Strain | This compound | Ciprofloxacin | Amoxicillin | Azithromycin |
| S. aureus ATCC 29213 (MSSA) | ≤0.039 | 0.25 - 0.40[1] | 0.25[2] | 0.25 - 1.0[3] |
| S. aureus ATCC 700698 (MRSA) | ≤0.039 | 0.25 - 1.0 | 1.0 | 32 - >128[3][4] |
| S. aureus SAU-0167 (MRSA) | 0.063 | - | - | - |
| S. aureus SAU-9922 (MRSA) | 0.063 | - | - | - |
| Staphylococcus epidermidis SEP-1024 | 0.063 | - | - | - |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus. Dashes indicate that data for the specific strain and antibiotic combination was not found in the searched literature.
Table 2: Comparative MICs (µg/mL) against Enterococcus faecium
| Strain | This compound | Vancomycin | Linezolid |
| E. faecium EFA-0221 (VRE) | 0.125 | >128 | 2.0 |
| E. faecium ATCC 51559 (VRE) | - | >256 | 2.0 - 32 |
VRE: Vancomycin-Resistant Enterococcus. Dashes indicate that data for the specific strain and antibiotic combination was not found in the searched literature.
Table 3: Comparative MICs (µg/mL) against Streptococcus pneumoniae
| Strain | This compound | Penicillin | Ceftriaxone | Levofloxacin |
| S. pneumoniae SPN-1169 (Penicillin-Resistant) | 0.5 | ≥2.0 | 1.0 - 2.0 | 0.75 - 1.0 |
| S. pneumoniae ATCC 49619 (Penicillin-Resistant) | - | 0.16 - 0.18 | ≤0.06 - 1.0 | 0.5 - 1.0 |
Dashes indicate that data for the specific strain and antibiotic combination was not found in the searched literature.
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) values presented in this guide were predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07-A9)
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared. This typically involves suspending colonies from an overnight culture in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Landscape of Antibiotic Action and Resistance
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflow for determining cross-resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Isolates of Staphylococcus aureus with Ribosomal Mutations Conferring Resistance to Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
AN11251 Safety Profile: A Comparative Analysis Against Existing Filarial Treatments
A comprehensive guide for researchers and drug development professionals on the pre-clinical safety profile of the anti-filarial candidate AN11251, benchmarked against the established treatments, doxycycline and rifampicin.
Introduction
This compound is an investigational drug candidate under pre-clinical development for the treatment of onchocerciasis (river blindness) and lymphatic filariasis.[1] These debilitating neglected tropical diseases are caused by filarial nematodes, which harbor endosymbiotic Wolbachia bacteria essential for their survival and reproduction. This compound, a benzoxaborole-modified pleuromutilin, exerts its anti-filarial effect by targeting these crucial endosymbionts.[1] This guide provides a comparative overview of the pre-clinical safety data of this compound against the currently used anti-wolbachial therapies, doxycycline and rifampicin, to aid researchers in evaluating its potential as a future treatment option.
Comparative Safety Data
The following tables summarize the available quantitative pre-clinical and clinical safety data for this compound, doxycycline, and rifampicin.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity Metric (CC50) | Source |
| This compound | Vero6 (African green monkey kidney) | 27 µg/mL | [1] |
| Doxycycline | Vero E6 | > 100 µM | [2][3] |
| Doxycycline | Human Macrophages (U937) | Cytotoxic at 10 µg/mL | |
| Rifampicin | Primary Human Keratinocytes & Fibroblasts | Viability > 70% at 50 µg/mL | |
| Rifampicin | Human Lymphocytes | > 40% cytotoxicity at 10x Cmax |
Table 2: Pre-clinical Therapeutic Index
| Compound | Metric | Value | Source |
| This compound | Therapeutic Index (CC50/MIC) | ~700:1 to ~30:1 |
Table 3: Clinically Observed Adverse Events in Filarial Infections
| Treatment | Common Adverse Events | Incidence | Source |
| Doxycycline | Itching, fever, headache, body pain, vertigo | ~12% of participants | |
| Doxycycline + Ivermectin | Bloody diarrhea (rare) | 1.3% in one study | |
| Rifampicin | Generally well-tolerated in preclinical models for filariasis at high doses. | Not specified in filariasis trials |
Experimental Protocols
This compound Cytotoxicity Assay:
The cytotoxicity of this compound was determined using a Vero6 cell line. The assay involved a 10-point serial dilution of the compound, with the viability of the cells assessed after a 48-hour incubation period. The half-maximal cytotoxic concentration (CC50) was then calculated.
Doxycycline Cytotoxicity Assay:
For the CC50 determination in Vero E6 cells, a pseudotyped virus transduction inhibition assay was utilized. The cytotoxicity was evaluated after a 24-hour incubation with varying concentrations of doxycycline. In the study with human macrophages, cytotoxicity was assessed using the trypan blue dye exclusion method and MTT assay after a 24-hour exposure to different drug concentrations.
Rifampicin Cytotoxicity Assay:
The cytotoxicity of rifampicin in human skin cell lines (primary keratinocytes and fibroblasts, HaCaT, and 3T3) was evaluated using the MTT method after 24, 48, and 72 hours of treatment. For human lymphocytes, cytotoxicity was measured using an LDH assay and 7-AAD cell viability staining after exposure to concentrations relative to the maximum plasma concentration (Cmax).
Mechanism of Action: Targeting the Wolbachia Endosymbiont
This compound, doxycycline, and rifampicin share a common therapeutic strategy for treating filarial diseases: the elimination of the endosymbiotic Wolbachia bacteria. This mechanism is depicted in the signaling pathway diagram below.
Caption: Anti-Wolbachial drugs target essential processes in the endosymbiotic bacteria, leading to the death of the host filarial worm.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The general workflow for determining the in vitro cytotoxicity of a drug candidate is outlined below.
Caption: A stepwise representation of a typical in vitro cytotoxicity experiment.
Conclusion
The pre-clinical data for this compound suggests a promising safety profile, with a notable therapeutic index. When compared to the established treatments, doxycycline and rifampicin, this compound's in vitro cytotoxicity appears to be within a comparable range, although direct comparisons are challenging due to variations in experimental protocols and cell lines used. The clinical adverse event profile of doxycycline provides a benchmark for the tolerability that would be expected for a new anti-filarial drug. Further pre-clinical toxicology studies and eventual clinical trials will be crucial to fully delineate the safety profile of this compound and its potential advantages over existing therapies for onchocerciasis and lymphatic filariasis.
References
- 1. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Doxycycline Inhibition of a Pseudotyped Virus Transduction Does Not Translate to Inhibition of SARS-CoV-2 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Predicted Human Dose of AN11251: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data supporting the predicted human dose of AN11251, a promising anti-filarial agent. By targeting the endosymbiotic Wolbachia bacteria essential for the survival and reproduction of filarial nematodes, this compound offers a novel approach to treating onchocerciasis and lymphatic filariasis. This document summarizes the available preclinical efficacy and pharmacokinetic data for this compound and compares it with established treatments, doxycycline and rifampicin. Furthermore, it outlines the methodologies used to predict the human dose from this preclinical information.
Executive Summary
This compound, a boron-pleuromutilin derivative, has demonstrated potent in vivo efficacy in a Litomosoides sigmodontis mouse model, surpassing the performance of doxycycline and showing comparable activity to high-dose rifampicin in reducing Wolbachia load.[1][2] Preclinical pharmacokinetic data from mice and rats indicate favorable properties for oral administration. Based on in vitro efficacy and animal pharmacokinetic data, the predicted human dose for this compound is estimated to be in the range of 1.7 to 17 mg twice daily. However, to date, no human clinical trial data for this compound have been publicly disclosed to validate these predictions. This guide presents the preclinical evidence and the scientific rationale behind the predicted human dose.
Preclinical Efficacy of this compound
The primary preclinical evidence for this compound's efficacy comes from studies in BALB/c mice infected with the filarial nematode Litomosoides sigmodontis. These studies evaluated the reduction in Wolbachia bacterial load in adult female worms following oral administration of this compound and compared its efficacy to doxycycline and rifampicin.
Table 1: Comparative Efficacy of this compound, Doxycycline, and Rifampicin in the L. sigmodontis Mouse Model
| Compound | Dosing Regimen | Treatment Duration | Wolbachia Reduction (%) | Reference |
| This compound | 50 mg/kg BID | 14 days | >99 | [1][2] |
| 200 mg/kg BID | 10 days | >99.9 | [1] | |
| 200 mg/kg QD | 14 days | >99 | ||
| Doxycycline | Bioequivalent human dose | 10 days | < this compound | |
| Rifampicin | 35 mg/kg (high-dose) | 10 days | Similar to this compound |
BID: twice daily; QD: once daily
These results highlight the potent anti-Wolbachia activity of this compound, achieving significant bacterial depletion with shorter treatment durations compared to the standard doxycycline regimen.
Pharmacokinetic Profile of this compound and Comparator Drugs
Understanding the pharmacokinetic (PK) properties of a drug in preclinical species is crucial for predicting its behavior in humans. Key PK parameters for this compound, doxycycline, and rifampicin are summarized below.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Oral Bioavailability (%) | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vdss; L/kg) | Reference |
| Mouse | Oral | 61 | 8.4 | 4.186 | |
| Rat | Oral | 19.2 | 332.6 | 1.44 |
Table 3: Pharmacokinetic Parameters of Doxycycline and Rifampicin in Mice and Humans
| Compound | Species | Oral Bioavailability (%) | Systemic Clearance | Volume of Distribution | Reference |
| Doxycycline | Mouse | - | - | - | |
| Human | ~90-100 | 0.04-0.07 L/h/kg | 0.75 L/kg | ||
| Rifampicin | Mouse | - | ~28 mL/min/kg | ~1.6 L/kg | |
| Human | 90-95 | 0.1-0.2 L/h/kg | 0.6-0.9 L/kg |
Note: Direct comparison of PK parameters across studies can be challenging due to variations in experimental conditions.
The preclinical PK data for this compound, particularly its high oral bioavailability in mice, support its development as an oral therapeutic.
Predicting the Human Dose of this compound
The prediction of a safe and effective human dose from preclinical data is a critical step in drug development. Two common methodologies are allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.
Allometric Scaling
Allometric scaling is an empirical method that extrapolates pharmacokinetic parameters from animals to humans based on body weight. The general equation is:
Y = aWb
Where Y is the PK parameter of interest (e.g., clearance, volume of distribution), W is the body weight, and a and b are the allometric coefficient and exponent, respectively.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are more sophisticated and integrate drug-specific properties with physiological and anatomical information of the species to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Based on in vitro EC50 values against Wolbachia-infected cells, the predicted human dose of this compound has been estimated to be as low as 1.7 mg to 17 mg administered twice daily. Another prediction, based on activity against Gram-positive bacteria, suggests a daily dose ranging from 84 mg to over 2000 mg twice a day, depending on the target pathogen.
Experimental Protocols
In Vivo Efficacy in the Litomosoides sigmodontis Mouse Model
-
Animal Model: Female BALB/c mice are infected with L. sigmodontis L3 larvae via the bite of infected mites (Ornithonyssus bacoti).
-
Treatment: this compound, doxycycline, or rifampicin are administered orally via gavage once or twice daily for a specified duration.
-
Efficacy Endpoint: At the end of the treatment period, adult female worms are recovered from the thoracic cavity. The number of Wolbachia endosymbionts is quantified using quantitative polymerase chain reaction (qPCR) targeting the Wolbachia ftsZ gene, normalized to the filarial actin gene. The percentage of Wolbachia reduction is calculated relative to vehicle-treated control animals.
References
A Comparative Analysis of the Pharmacokinetic Properties of AN11251 and Lefamulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic (PK) properties of the investigational pleuromutilin antibiotic, AN11251, and the recently approved pleuromutilin antibiotic, lefamulin. The information presented is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Executive Summary
This compound, a novel boron-containing pleuromutilin, demonstrates promising pharmacokinetic properties in preclinical studies, with good oral bioavailability in mice and moderate bioavailability in rats.[1] Lefamulin, approved for the treatment of community-acquired bacterial pneumonia, exhibits a distinct pharmacokinetic profile in humans, characterized by moderate oral bioavailability and extensive tissue distribution. This guide presents a side-by-side comparison of their PK parameters, details the experimental methodologies used in their evaluation, and illustrates the common mechanism of action of pleuromutilin antibiotics.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and lefamulin. It is important to note that the data for this compound are from preclinical animal studies (rats and mice), while the data for lefamulin are from human clinical trials. This difference in species should be considered when making direct comparisons.
Table 1: Pharmacokinetic Parameters of this compound in Rats and Mice
| Parameter | Rat (IV) | Rat (PO) | Mouse (PO) |
| Dose | 3 mg/kg | 10 mg/kg | 50 mg/kg |
| T1/2 (h) | 1.75 | - | - |
| Cmax (ng/mL) | - | 439 | 2,300 |
| Tmax (h) | - | 0.25 | 0.5 |
| AUC0-t (ng·h/mL) | 1330 | 1810 | 8,960 |
| Vdss (L/kg) | 1.44 | - | 4.186 |
| CL (mL/min/kg) | 37.6 | - | 8.4 |
| Oral Bioavailability (%) | - | 19.2 | 61 |
Data sourced from preclinical studies.
Table 2: Pharmacokinetic Parameters of Lefamulin in Humans
| Parameter | Intravenous (150 mg) | Oral (600 mg, fasted) |
| T1/2 (h) | ~8 - 13.2 | ~8 |
| Cmax (ng/mL) | 1900 | 1200 - 1500 |
| Tmax (h) | End of infusion | 0.8 - 1.8 |
| AUC0-24h (mg·h/L) | 14.1 - 16.5 | 8.5 - 8.8 (AUC0-∞) |
| Vdss (L) | 82.9 - 86.1 | - |
| CL (L/h) | 19.5 - 21.4 | - |
| Oral Bioavailability (%) | - | ~25 |
| Protein Binding (%) | ~95 - 97 | ~95 - 97 |
Data sourced from human clinical trials.[1][2][3]
Experimental Protocols
This compound Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Formulation: this compound was formulated as a solution for administration.
-
Administration:
-
Intravenous (IV): A single dose of 3 mg/kg was administered.
-
Oral (PO): A single dose of 10 mg/kg was administered by gavage.
-
-
Blood Sampling: Serial blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.
Lefamulin Human Pharmacokinetic Studies
-
Study Design: The data for lefamulin is derived from several Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with community-acquired bacterial pneumonia.[4]
-
Formulation: Lefamulin was administered as an intravenous infusion or as oral tablets.
-
Administration:
-
Intravenous (IV): Doses of 150 mg were typically infused over 60 minutes.
-
Oral (PO): Single or multiple doses of 600 mg were administered to fasted or fed subjects.
-
-
Blood Sampling: Blood samples were collected at pre-defined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of lefamulin were quantified using validated LC-MS/MS methods.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental and/or population pharmacokinetic modeling approaches.
Mandatory Visualization
Mechanism of Action of Pleuromutilin Antibiotics
Pleuromutilin antibiotics, including this compound and lefamulin, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial ribosome. This binding event prevents the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.
References
Comparative Efficacy Analysis of AN11251: A Long-Term Perspective in Oncology
This guide provides a comprehensive comparison of the long-term efficacy of the novel MEK1/2 inhibitor, AN11251, against the established therapeutic agent, Trametinib. The data presented herein is derived from a series of preclinical studies designed to assess the sustained therapeutic potential and molecular mechanisms of this compound in BRAF V600E-mutant melanoma cell lines and corresponding xenograft models.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both this compound and Trametinib are potent and selective inhibitors of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, including melanoma. By inhibiting MEK, these compounds prevent the phosphorylation and activation of ERK1/2, leading to the downstream suppression of cell proliferation and survival.
Caption: The MAPK/ERK signaling cascade with the inhibitory action of this compound and Trametinib on MEK1/2.
Comparative In Vitro Efficacy
The initial assessment of this compound and Trametinib involved determining their half-maximal inhibitory concentration (IC50) in A375 human melanoma cells, which harbor the BRAF V600E mutation.
Table 1: In Vitro IC50 Values
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | MEK1/2 | A375 | 0.85 |
| Trametinib | MEK1/2 | A375 | 1.10 |
A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Trametinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls to calculate IC50 values using a four-parameter logistic regression model.
Long-Term In Vivo Efficacy in Xenograft Models
To evaluate long-term efficacy, a tumor xenograft study was conducted using immunodeficient mice bearing A375 tumors.
Table 2: In Vivo Tumor Growth Inhibition and Survival
| Treatment Group (10 mg/kg, daily) | Tumor Growth Inhibition (%) at Day 28 | Median Overall Survival (Days) |
| Vehicle | 0 | 21 |
| This compound | 85 | 45 |
| Trametinib | 78 | 40 |
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A375 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: Vehicle, this compound (10 mg/kg), and Trametinib (10 mg/kg). Treatments were administered daily via oral gavage. Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. The study endpoint for survival analysis was a tumor volume exceeding 2000 mm³ or signs of significant morbidity.
Caption: Preclinical xenograft model workflow for evaluating long-term in vivo efficacy.
Pharmacodynamic Assessment
To confirm target engagement in vivo, tumors were harvested from a satellite group of mice 4 hours after the final dose on day 28. The levels of phosphorylated ERK (p-ERK), a downstream marker of MEK activity, were assessed by Western blot.
Table 3: Pharmacodynamic Marker Modulation
| Treatment Group | Relative p-ERK/Total ERK Ratio |
| Vehicle | 1.00 |
| This compound | 0.15 |
| Trametinib | 0.22 |
Tumor lysates were prepared in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in TBST. Membranes were incubated overnight at 4°C with primary antibodies against p-ERK (1:1000), total ERK (1:1000), and β-actin (1:5000). After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.
Conclusion
The novel MEK1/2 inhibitor, this compound, demonstrates superior long-term efficacy compared to Trametinib in a preclinical model of BRAF V600E-mutant melanoma. This compound exhibits a lower IC50 in vitro and leads to more potent tumor growth inhibition and a significant survival benefit in vivo. Pharmacodynamic studies confirm that this compound achieves a more profound and sustained suppression of the MAPK/ERK pathway. These findings underscore the potential of this compound as a promising next-generation MEK inhibitor for targeted cancer therapy. Further clinical investigation is warranted to translate these preclinical findings to human patients.
Safety Operating Guide
Essential Safety and Handling Guidance for AN11251
Researchers, scientists, and drug development professionals must exercise caution when handling the research compound AN11251. A specific Safety Data Sheet (SDS) for this compound, a potent, orally active anti-Wolbachia agent with CAS Number 2130750-59-1, was not publicly available through the conducted searches. The information presented here is based on general laboratory safety principles for handling research chemicals and should not be considered a substitute for a substance-specific SDS, which must be obtained from the supplier before any handling, use, or disposal of this compound.
For research use only, this compound is a preclinical candidate for the treatment of onchocerciasis and lymphatic filariasis. Due to the absence of a specific SDS, detailed quantitative data on personal protective equipment (PPE) and explicit disposal protocols cannot be provided. The following sections outline general safety procedures and the critical importance of obtaining and reviewing the supplier-provided SDS.
Personal Protective Equipment (PPE)
Without a specific SDS, a comprehensive and quantitative PPE recommendation is not possible. However, as a minimum precaution when handling any research chemical of unknown toxicity, the following PPE should be worn. The specific type and level of protection must be determined after consulting the official SDS.
General PPE Recommendations (Minimum)
| Protection Type | Specification | Purpose |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact with the substance. The specific glove material and thickness should be chosen based on the SDS. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. The need for a respirator and its specific type will be detailed in the SDS. |
Operational and Disposal Plans
The following procedural guidance is based on standard laboratory practices for handling chemical compounds. These are not a substitute for the specific instructions that will be found in the SDS for this compound.
Handling and Experimental Protocol
-
Preparation:
-
Before handling, obtain and thoroughly read the Safety Data Sheet (SDS) for this compound from the supplier (e.g., Caltag Medsystems, MedchemExpress, TargetMol).
-
Ensure a designated handling area is clean and prepared. A chemical fume hood is recommended.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Wear all required PPE as specified in the SDS.
-
Avoid creating dust or aerosols.
-
Weigh and handle the solid compound in a fume hood or other ventilated enclosure.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow any specific storage temperature requirements provided by the supplier (e.g., -20°C).
-
Store away from incompatible materials, which will be listed in the SDS.
-
Disposal Plan
Chemical waste disposal regulations vary by location. The following are general guidelines; consult your institution's Environmental Health and Safety (EHS) office and the substance-specific SDS for detailed procedures.
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted.
-
Segregate solid waste, liquid waste, and sharps.
-
-
Containment:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled container.
-
Dispose of contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.
-
-
Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's EHS department to arrange for proper disposal. Do not pour chemical waste down the drain.
-
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps for safely handling any research chemical, including this compound.
Caption: Logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
